molecular formula C29H38O7S B1682912 Hydroxy Tipelukast-d6 CAS No. 125961-82-2

Hydroxy Tipelukast-d6

カタログ番号: B1682912
CAS番号: 125961-82-2
分子量: 530.7 g/mol
InChIキー: KPWYNAGOBXLMSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tipelukast is an aromatic ketone.
Tipelukast is under investigation for the treatment of IPF and Idiopathic pulmonary fibrosis.
TIPELUKAST is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an NSAID

特性

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925325
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125961-82-2
Record name Tipelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Hydroxy Tipelukast-d6 in Modern Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of Hydroxy Tipelukast-d6 in bioanalysis. The focus is on its critical role as a deuterated internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, a cornerstone of modern drug development.

The Fundamental Role of Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Bioanalytical methods, particularly those employing LC-MS, are susceptible to variations that can impact accuracy and precision. These variations can arise from multiple stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection.[1][2]

To mitigate these variabilities, an internal standard (IS) is introduced into the samples.[1] An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[2] Its primary function is to normalize the analytical signal of the analyte, correcting for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3]

This compound as a Gold-Standard Internal Standard

This compound is a stable isotope-labeled (SIL) form of a potential metabolite of Tipelukast, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in an increase in mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] However, it retains nearly identical physicochemical properties to the endogenous counterpart. This characteristic makes deuterated standards, like this compound, the "gold standard" for quantitative bioanalysis.[1][2]

The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS).[2] A known concentration of the deuterated standard is added to every sample, including calibration standards and quality control samples, at the earliest stage of sample preparation. Because it is chemically homologous to the analyte, it experiences the same losses during extraction and the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to highly accurate and precise quantification.[1]

Hypothetical Quantitative Data for a Bioanalytical Assay

To illustrate the application of this compound, the following table summarizes hypothetical, yet realistic, quantitative parameters for an LC-MS/MS method for the analysis of Tipelukast and its hydroxy metabolite.

ParameterTipelukast (Analyte)Hydroxy Tipelukast (Analyte)This compound (Internal Standard)
Parent Ion (Q1) m/z 450.2466.2472.2
Fragment Ion (Q3) m/z 288.1304.1310.1
Retention Time (min) 5.24.54.5
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mLN/A
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mLN/A

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of a bioanalytical method using a deuterated internal standard.

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of Tipelukast and its hydroxylated metabolite in human plasma using this compound as an internal standard.

4.1 Materials and Reagents

  • Human plasma (with anticoagulant)

  • Tipelukast and Hydroxy Tipelukast reference standards

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

4.2 Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tipelukast, Hydroxy Tipelukast, and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Tipelukast and Hydroxy Tipelukast stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

4.3 Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot into the LC-MS/MS system.

4.4 LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% to 95% B over 5 minutes, followed by re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4.5 Data Analysis

  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.[1]

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Relationships

Diagrams are essential for understanding the complex workflows and logical underpinnings of bioanalytical methods.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Plot ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: A typical workflow for a bioanalytical method using an internal standard.

G analyte Analyte (Hydroxy Tipelukast) extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix instrument Instrument Fluctuation analyte->instrument ratio Peak Area Ratio (Analyte / IS) analyte->ratio Analyte Peak Area is Internal Standard (this compound) is->extraction is->matrix is->instrument is->ratio IS Peak Area result Accurate & Precise Quantification ratio->result

Caption: Logical relationship demonstrating how an internal standard corrects for variability.

Conclusion

Deuterated internal standards like this compound are indispensable tools in modern bioanalysis.[1] Their ability to closely mimic the analyte of interest throughout the entire analytical procedure provides a robust mechanism for correcting variability, thereby ensuring the generation of high-quality, reliable data. This level of accuracy and precision is fundamental for making informed decisions in drug development, from early discovery through to clinical trials. The principles and protocols outlined in this guide highlight the critical function of this compound and similar stable isotope-labeled standards in advancing pharmaceutical sciences.

References

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purification of Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for the synthesis and purification of Hydroxy Tipelukast-d6, an isotopically labeled metabolite of Tipelukast. Given the proprietary nature of specific manufacturing processes for deuterated compounds, this document outlines a plausible, chemically sound hypothetical pathway. This guide is intended to serve as a foundational resource for researchers and scientists in the field of drug metabolism, pharmacokinetics, and medicinal chemistry, offering insights into potential synthetic and purification strategies.

Introduction

Tipelukast is an investigational drug with anti-inflammatory and anti-fibrotic properties.[1] Its mechanism of action involves the antagonism of leukotriene receptors and inhibition of phosphodiesterases and 5-lipoxygenase.[2] The study of its metabolism is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Hydroxy Tipelukast is a key metabolite, and its deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays using mass spectrometry. The six deuterium (B1214612) atoms on the propoxy chain provide a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.

Hypothetical Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process involving the assembly of key aromatic fragments followed by the introduction of the deuterated propoxy linker. The following sections detail a hypothetical, yet feasible, synthetic protocol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to three primary building blocks: a resorcinol (B1680541) derivative (Fragment A), a substituted phenol (B47542) (Fragment B), and a deuterated 1,3-dihalopropane linker.

G This compound This compound Disconnection 1 Disconnection 1 This compound->Disconnection 1 Fragment A Fragment A (Resorcinol derivative) Disconnection 1->Fragment A Fragment B Fragment B (Substituted Phenol) Disconnection 1->Fragment B Deuterated Linker 1,3-Dihalopropane-d6 Disconnection 1->Deuterated Linker

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of Key Intermediates

The initial phase of the synthesis would focus on the preparation of the two main aromatic components. These steps would likely involve standard organic chemistry reactions such as Friedel-Crafts acylation and Williamson ether synthesis.

Step 2: Introduction of the Deuterated Linker

A crucial step in this synthesis is the incorporation of the deuterium-labeled propoxy chain. This can be achieved by reacting one of the phenolic intermediates with a deuterated 1,3-dihalopropane. The deuterated linker itself can be synthesized from commercially available deuterated starting materials.

Step 3: Final Assembly and Hydrolysis

The final steps would involve coupling the deuterated intermediate with the second aromatic fragment, followed by any necessary deprotection or functional group manipulation to yield the target molecule, this compound.

Detailed Hypothetical Experimental Protocol

The following is a conceptual experimental workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Start Synthesis_Frag_A Synthesis of Fragment A Start->Synthesis_Frag_A Synthesis_Frag_B Synthesis of Fragment B Start->Synthesis_Frag_B Deuteration Synthesis of 1,3-Dihalopropane-d6 Start->Deuteration Coupling_1 Coupling of Fragment A with Deuterated Linker Synthesis_Frag_A->Coupling_1 Coupling_2 Coupling with Fragment B Synthesis_Frag_B->Coupling_2 Deuteration->Coupling_1 Coupling_1->Coupling_2 Final_Modification Final Functional Group Manipulation Coupling_2->Final_Modification Crude_Product Crude Hydroxy Tipelukast-d6 Final_Modification->Crude_Product Purification_Start Purification Crude_Product->Purification_Start Extraction Aqueous Workup & Extraction Purification_Start->Extraction Chromatography Preparative HPLC Extraction->Chromatography Characterization LC-MS & NMR Analysis Chromatography->Characterization Final_Product Pure Hydroxy Tipelukast-d6 Characterization->Final_Product

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Purification

The purification of the final deuterated compound is critical to ensure its suitability as an internal standard. A multi-step purification protocol would be necessary to remove any unreacted starting materials, reagents, and non-deuterated or partially deuterated side products.

1. Extraction and Work-up: Following the final synthetic step, a standard aqueous work-up and extraction with an appropriate organic solvent would be performed to remove water-soluble impurities and inorganic salts.

2. Chromatographic Purification: The primary purification method for a molecule of this complexity would be preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient elution of water and acetonitrile, likely with a small amount of formic acid or trifluoroacetic acid to improve peak shape, would be a suitable system.

3. Characterization and Purity Assessment: The purity of the final product would be assessed using analytical HPLC with UV detection and, more importantly, by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure and the positions of the deuterium labels.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification process.

Table 1: Hypothetical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1aSynthesis of Fragment A-DMF80685
1bSynthesis of Fragment B-DCM251278
2Deuteration1,3-Propanediol-d8, HBr-120490
3Coupling 1Fragment A, 1,3-Dibromopropane-d6, K₂CO₃Acetonitrile80875
4Coupling 2Intermediate from Step 3, Fragment BDMF1001065
5Final ModificationLiOHTHF/H₂O25492

Table 2: Hypothetical Purification and Characterization Data

ParameterValue
Purification Method Preparative Reverse-Phase HPLC
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-95% B over 30 min
Flow Rate 20 mL/min
Purity (by HPLC) >99%
Molecular Formula C₂₉H₃₂D₆O₇S
Expected Mass (M-H)⁻ 537.28
Observed Mass (M-H)⁻ 537.29
Isotopic Enrichment >98%

Conclusion

This technical guide has outlined a hypothetical yet scientifically grounded approach to the synthesis and purification of this compound. The proposed workflow emphasizes key chemical transformations and purification strategies that are fundamental in the preparation of high-purity, isotopically labeled internal standards. While the specific details of an industrial synthesis may vary, the principles and techniques described herein provide a valuable framework for researchers engaged in the synthesis of deuterated drug metabolites. The availability of such standards is paramount for the accurate quantification of drug metabolites in biological systems, thereby supporting the advancement of drug development and clinical research.

References

Hydroxy Tipelukast-d6 as a Putative Metabolite of Tipelukast (MN-001): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, specific quantitative data and detailed experimental protocols for Hydroxy Tipelukast and its deuterated analog, Hydroxy Tipelukast-d6, are not publicly available. Tipelukast (MN-001) is an investigational drug, and its metabolic profile is not fully disclosed in the public domain. This guide, therefore, presents a comprehensive framework and representative experimental protocols for the identification, characterization, and quantification of a putative hydroxylated metabolite of Tipelukast, based on established principles of drug metabolism and bioanalysis. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Tipelukast (MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1] Its multifaceted mechanism of action includes the inhibition of phosphodiesterases (PDE3 and PDE4), 5-lipoxygenase (5-LO), and leukotriene (LT) receptors.[1] As with any xenobiotic, understanding the metabolic fate of Tipelukast is crucial for a comprehensive evaluation of its pharmacokinetic (PK) profile, potential drug-drug interactions, and overall safety.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, often introduces or exposes functional groups, such as hydroxyl (-OH) groups, to increase the polarity of a drug molecule and facilitate its excretion.[2] Aromatic and aliphatic hydroxylation are common metabolic pathways.[3] This guide focuses on a putative hydroxylated metabolite of Tipelukast, herein referred to as "Hydroxy Tipelukast," and its stable isotope-labeled internal standard, "this compound," which would be essential for its accurate quantification in biological matrices.

Chemical Structures

The chemical structure of Tipelukast (C₂₉H₃₈O₇S) is provided below.[4] Based on common sites of metabolic oxidation, a potential site for hydroxylation is one of the propyl side chains or the aromatic rings. For the purpose of this guide, we will hypothesize hydroxylation occurring on one of the propyl chains.

Figure 1: Chemical Structure of Tipelukast (MN-001)

Figure 2: Hypothetical Structure of Hydroxy Tipelukast

Figure 3: Hypothetical Structure of this compound

Experimental Protocols

In Vitro Metabolism of Tipelukast in Human Liver Microsomes (HLM) for Metabolite Identification

This protocol outlines a typical experiment to identify metabolites of Tipelukast formed in vitro.

Objective: To identify potential phase I metabolites of Tipelukast, including hydroxylated species, using HLM.

Materials:

  • Tipelukast

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compounds (e.g., a known CYP3A4 substrate like testosterone)

Procedure:

  • Prepare a stock solution of Tipelukast in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding Tipelukast (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • Include control incubations:

    • No NADPH (to check for non-CYP mediated metabolism).

    • No Tipelukast (background control).

    • Heat-inactivated HLM (to check for chemical degradation).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method for Metabolite Quantification

This protocol describes a method for the quantitative analysis of Hydroxy Tipelukast in a biological matrix, such as human plasma, using this compound as an internal standard (IS).

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Hydroxy Tipelukast.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Hypothetical):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hydroxy Tipelukast: e.g., m/z 547.2 -> 185.1

    • This compound (IS): e.g., m/z 553.2 -> 185.1

    • Tipelukast: e.g., m/z 531.2 -> 169.1

  • Collision energy and other source parameters would be optimized for each analyte.

Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add the internal standard solution (this compound).

  • Perform protein precipitation by adding a larger volume of ice-cold acetonitrile.

  • Vortex and centrifuge.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

Quantitative data from pharmacokinetic studies should be presented in a clear and structured format.

Table 1: Hypothetical Pharmacokinetic Parameters of Tipelukast and Hydroxy Tipelukast in Humans Following a Single Oral Dose of Tipelukast

ParameterTipelukast (Parent)Hydroxy Tipelukast (Metabolite)
Cmax (ng/mL)1500250
Tmax (hr)2.03.5
AUC₀₋t (nghr/mL)85001800
AUC₀₋inf (nghr/mL)87502000
t₁/₂ (hr)6.58.0
Metabolite-to-Parent AUC Ratio-0.23

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification and quantification of a drug metabolite.

workflow cluster_discovery Metabolite Discovery cluster_quantification Metabolite Quantification invitro In Vitro Incubation (e.g., Human Liver Microsomes) extraction Sample Extraction (Protein Precipitation) invitro->extraction lcms_qual Qualitative LC-MS/MS Analysis (High-Resolution MS) extraction->lcms_qual identification Metabolite Identification (Mass Shift, Fragmentation) lcms_qual->identification synthesis Synthesis of Metabolite and Deuterated IS identification->synthesis Inform Synthesis method_dev LC-MS/MS Method Development (MRM Transitions) synthesis->method_dev validation Method Validation (Accuracy, Precision) method_dev->validation sample_analysis Biological Sample Analysis (e.g., Plasma) validation->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis Generate Data for

Caption: Workflow for Drug Metabolite Discovery and Quantification.

Hypothetical Metabolic Pathway

This diagram illustrates the proposed metabolic conversion of Tipelukast to Hydroxy Tipelukast.

metabolic_pathway Tipelukast Tipelukast (MN-001) Metabolite Hydroxy Tipelukast Tipelukast->Metabolite CYP-mediated Hydroxylation NADPH NADPH O2 O₂

Caption: Proposed Phase I Metabolic Pathway of Tipelukast.

References

The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a cornerstone of robust bioanalytical and pharmaceutical research. By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards offer an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation. This guide will explore the fundamental advantages of this approach, provide detailed experimental protocols, and present quantitative data to underscore the superiority of stable isotope-labeled internal standards.

Core Principles: The "Perfect" Internal Standard

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H or D), come remarkably close to this ideal.[2] The key principle lies in their near-identical physicochemical properties to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement.[3]

The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[4]

Data Presentation: Quantitative Comparison

The superior performance of deuterated internal standards is not merely theoretical. The following tables summarize quantitative data from various studies, clearly demonstrating the improvements in precision and accuracy achieved when using deuterated standards compared to analog standards or no internal standard.

AnalyteInternal Standard TypeValidation ParameterPerformance DataReference
SirolimusDeuterated (d3-Sirolimus)Interpatient Assay Imprecision (CV%)2.7% - 5.7%[5]
Analog (Desmethoxyrapamycin)7.6% - 9.7%[5]
Kahalalide FStable Isotope Labeled (SIL)Precision (Variance)Significantly lower (p=0.02)[6]
Analog (Butyric acid analogue)-[6]
Stable Isotope Labeled (SIL)Accuracy (Mean Bias)100.3%[6]
Analog (Butyric acid analogue)96.8%[6]
Method with Deuterated ISMethod with Non-Deuterated ISAcceptance Criteria
Accuracy (% Bias)
LLOQ: 2.5%LLOQ: 8.9%± 20%
LQC: 1.8%LQC: 6.5%± 15%
MQC: -0.5%MQC: -4.2%± 15%
HQC: -1.2%HQC: -3.1%± 15%
Precision (% CV)
LLOQ: 4.1%LLOQ: 12.3%≤ 20%
LQC: 3.5%LQC: 9.8%≤ 15%
MQC: 2.8%MQC: 7.5%≤ 15%
HQC: 2.2%HQC: 6.9%≤ 15%

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and validity of experimental data.

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spiking

This protocol allows for the quantitative assessment of the matrix effect on an analyte.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and the deuterated internal standard into the extracted blank matrix at the same concentration as Set A.

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process.[7]

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[7]

Protocol 2: Assessing the Isotopic Stability of a Deuterated Standard

This protocol helps determine if a deuterated internal standard is stable under the specific conditions of an analytical method.[8]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (T=0): Spike a known concentration of the deuterated standard into your analytical matrix (e.g., plasma, urine). Immediately process and analyze these samples according to your established method.

    • Set B (Incubated): Spike the deuterated standard into the same matrix at the same concentration as Set A. Incubate these samples under conditions that mimic your entire analytical process (e.g., room temperature for extraction time, autosampler temperature for the maximum expected run time).[8]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Data Evaluation:

    • Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response of Set B suggests degradation or exchange.[8]

    • Examine the mass spectra for any evidence of a decrease in the m/z value, which would indicate the loss of deuterium.[8]

    • Calculate the ratio of the deuterated peak to any observed "back-exchanged" peak.[8]

Mandatory Visualizations

Signaling Pathways and Workflows

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Biological Sample Spike IS Spike with Deuterated IS Biological Sample->Spike IS Extraction Extraction (PPT, LLE, SPE) Spike IS->Extraction LC Separation LC Separation Extraction->LC Separation MS Detection MS/MS Detection (MRM) LC Separation->MS Detection Peak Integration Peak Integration (Analyte & IS) MS Detection->Peak Integration Ratio Calculation Calculate Peak Area Ratio Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Start Start Method Validation Selectivity Assess Selectivity & Specificity Start->Selectivity MatrixEffect Evaluate Matrix Effect (Protocol 1) Selectivity->MatrixEffect Calibration Establish Calibration Curve MatrixEffect->Calibration AccuracyPrecision Determine Accuracy & Precision Calibration->AccuracyPrecision Recovery Assess Extraction Recovery AccuracyPrecision->Recovery Stability Evaluate Stability (Protocol 2) Recovery->Stability End Validated Method Stability->End

Caption: Logical workflow for bioanalytical method validation.

Analyte_IS Analyte + Deuterated IS in ESI Droplet Ionization Competition for Ionization Analyte_IS:f0->Ionization:f0 Matrix Co-eluting Matrix Components Matrix:f0->Ionization:f0 MS_Signal MS Signal Ionization:f0->MS_Signal:f0

Caption: Mechanism of matrix effect compensation by a deuterated internal standard.

Conclusion

Deuterium-labeled internal standards are indispensable for high-quality quantitative bioanalysis. Their ability to closely mimic the analyte of interest provides robust correction for a wide range of analytical variabilities, most notably matrix effects. By implementing rigorous experimental protocols for method validation, including the evaluation of matrix effects and isotopic stability, researchers can ensure the generation of accurate, precise, and reliable data, which is critical for advancing drug development and other scientific endeavors. While challenges such as the kinetic isotope effect and potential for isotopic exchange exist, a thorough understanding of these phenomena and careful experimental design can mitigate their impact, solidifying the role of deuterium labeling as a gold standard in quantitative mass spectrometry.

References

An In-depth Technical Guide to the Mechanism of Action of Tipelukast and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipelukast (MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties. This technical guide delineates the current understanding of Tipelukast's molecular interactions, its effects on key signaling pathways, and the emerging role of its metabolites. The document is intended to provide a comprehensive resource for researchers and professionals involved in the development of therapeutics for inflammatory and fibrotic diseases.

Core Mechanism of Action of Tipelukast (MN-001)

Tipelukast exerts its therapeutic effects by modulating multiple targets involved in inflammatory and fibrotic cascades. Its primary mechanisms of action include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs), and suppression of 5-lipoxygenase (5-LO) activity.[1][2][3] This polypharmacological profile allows Tipelukast to intervene at several critical points in disease pathogenesis.

Leukotriene Receptor Antagonism

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Cysteinyl leukotrienes (CysLTs), in particular, play a crucial role in the pathophysiology of asthma and other inflammatory conditions by binding to CysLT receptors, leading to bronchoconstriction, mucus secretion, and eosinophil recruitment. Tipelukast acts as a leukotriene receptor antagonist, competitively blocking the binding of CysLTs to their receptors, thereby mitigating the downstream inflammatory effects.[1][2][3]

Phosphodiesterase (PDE) Inhibition

Tipelukast is an inhibitor of phosphodiesterases (PDEs), with a preference for PDE3 and PDE4.[2] PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation. By inhibiting PDE3 and PDE4, Tipelukast increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). This leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, interleukins) and promotes smooth muscle relaxation.

5-Lipoxygenase (5-LO) Inhibition

5-Lipoxygenase is the key enzyme responsible for the initial step in the biosynthesis of leukotrienes from arachidonic acid.[1][2][3] By directly inhibiting 5-LO, Tipelukast reduces the production of all leukotrienes, including both CysLTs and LTB4, a potent neutrophil chemoattractant. This upstream intervention in the leukotriene pathway contributes significantly to its broad anti-inflammatory effects.

Downstream Effects on Gene Expression

Preclinical studies have demonstrated that Tipelukast's multi-target engagement leads to the downstream regulation of genes involved in fibrosis and inflammation.

Anti-fibrotic Gene Regulation

In animal models of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), Tipelukast has been shown to down-regulate the expression of key pro-fibrotic genes, including:

  • LOXL2 (Lysyl oxidase homolog 2): An enzyme involved in collagen cross-linking and fibrosis progression.[1]

  • Collagen Type 1: A major component of the extracellular matrix that accumulates during fibrosis.[1]

  • TIMP-1 (Tissue inhibitor of metalloproteinases 1): An inhibitor of matrix metalloproteinases, which can contribute to the net accumulation of extracellular matrix.[1]

Anti-inflammatory Gene Regulation

Tipelukast has also been observed to down-regulate the expression of genes that promote inflammation, such as:

  • CCR2 (C-C chemokine receptor type 2): A receptor for the chemokine MCP-1, which is involved in the recruitment of monocytes and macrophages to sites of inflammation.[1]

  • MCP-1 (Monocyte chemoattractant protein-1): A potent chemokine that attracts inflammatory cells.[1]

Tipelukast Metabolites: The Role of MN-002

Recent research has identified MN-002 as a major metabolite of Tipelukast.[4] MN-002 has demonstrated a distinct mechanism of action related to cholesterol metabolism. It has been shown to significantly enhance cholesterol efflux from macrophages by upregulating the expression of the key transport proteins ABCA1 and ABCG1.[4] This suggests a potential therapeutic role for Tipelukast and its metabolites in conditions associated with dyslipidemia and atherosclerosis.

Quantitative Data

CompoundTargetInteraction TypeQuantitative Data (IC50/Kd)
Tipelukast (MN-001) Leukotriene ReceptorsAntagonistNot Publicly Available
Phosphodiesterase 3 (PDE3)InhibitorNot Publicly Available
Phosphodiesterase 4 (PDE4)InhibitorNot Publicly Available
5-Lipoxygenase (5-LO)InhibitorNot Publicly Available
LOXL2, Collagen Type 1, TIMP-1Down-regulator of ExpressionNot Applicable
CCR2, MCP-1Down-regulator of ExpressionNot Applicable
MN-002 ABCA1, ABCG1Up-regulator of ExpressionNot Applicable

Experimental Protocols

Detailed experimental protocols from the preclinical studies that elucidated Tipelukast's mechanism of action are not publicly available. However, based on standard methodologies for assessing the identified targets, the following general protocols are likely to have been employed.

Leukotriene Receptor Antagonism Assay (Hypothetical)

A radioligand binding assay would be a standard method to determine the affinity of Tipelukast for leukotriene receptors.

  • Objective: To determine the binding affinity (Ki) of Tipelukast for CysLT1 and CysLT2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing CysLT1 or CysLT2 receptors would be prepared.

    • Binding Reaction: The membranes would be incubated with a radiolabeled leukotriene antagonist (e.g., [3H]-montelukast) in the presence of varying concentrations of Tipelukast.

    • Separation: The bound and free radioligand would be separated by rapid filtration.

    • Detection: The amount of radioactivity bound to the membranes would be quantified using liquid scintillation counting.

    • Data Analysis: The IC50 value would be determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay (Hypothetical)

A common method to assess PDE inhibition is a fluorescence polarization (FP) assay.

  • Objective: To determine the IC50 value of Tipelukast against PDE3 and PDE4.

  • Methodology:

    • Enzyme Reaction: Recombinant human PDE3 and PDE4 enzymes would be incubated with a fluorescently labeled cAMP substrate in the presence of varying concentrations of Tipelukast.

    • Detection: The hydrolysis of the fluorescent cAMP substrate to fluorescent AMP would be monitored by measuring the change in fluorescence polarization.

    • Data Analysis: The percentage of inhibition at each concentration of Tipelukast would be calculated, and the IC50 value determined by fitting the data to a dose-response curve.

5-Lipoxygenase (5-LO) Inhibition Assay (Hypothetical)

A cell-free spectrophotometric assay is a standard method for measuring 5-LO activity.

  • Objective: To determine the IC50 value of Tipelukast against 5-LO.

  • Methodology:

    • Enzyme Preparation: Purified human recombinant 5-LO would be used.

    • Enzyme Reaction: The enzyme would be incubated with its substrate, arachidonic acid, in the presence of varying concentrations of Tipelukast.

    • Detection: The formation of the 5-LO product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), would be measured spectrophotometrically by the increase in absorbance at 234 nm.

    • Data Analysis: The initial reaction rates at different inhibitor concentrations would be used to calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathways

Tipelukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO CysLT Receptor CysLT Receptor Pro-inflammatory Genes Pro-inflammatory Genes CysLT Receptor->Pro-inflammatory Genes Inflammatory Signaling PDE PDE AMP AMP Leukotrienes Leukotrienes 5-LO->Leukotrienes Leukotrienes->CysLT Receptor cAMP cAMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA PKA->Pro-inflammatory Genes Inhibition Pro-fibrotic Genes Pro-fibrotic Genes Pro-inflammatory Genes->Pro-fibrotic Genes Crosstalk Tipelukast Tipelukast Tipelukast->CysLT Receptor Antagonism Tipelukast->PDE Inhibition Tipelukast->5-LO Inhibition

Caption: Tipelukast's multi-target mechanism of action.

Experimental Workflow

Experimental_Workflow Compound Library Compound Library Target-based Assays Target-based Assays Compound Library->Target-based Assays LT Receptor Binding LT Receptor Binding Target-based Assays->LT Receptor Binding PDE Inhibition PDE Inhibition Target-based Assays->PDE Inhibition 5-LO Inhibition 5-LO Inhibition Target-based Assays->5-LO Inhibition Hit Identification Hit Identification LT Receptor Binding->Hit Identification PDE Inhibition->Hit Identification 5-LO Inhibition->Hit Identification Cell-based Assays Cell-based Assays Hit Identification->Cell-based Assays Cytokine Release Cytokine Release Cell-based Assays->Cytokine Release Gene Expression Gene Expression Cell-based Assays->Gene Expression Lead Optimization Lead Optimization Cytokine Release->Lead Optimization Gene Expression->Lead Optimization In Vivo Models In Vivo Models Lead Optimization->In Vivo Models Efficacy & PK/PD Efficacy & PK/PD In Vivo Models->Efficacy & PK/PD Clinical Candidate Clinical Candidate Efficacy & PK/PD->Clinical Candidate

Caption: A generalized workflow for the discovery of multi-target drugs like Tipelukast.

Tipelukast Metabolism and Metabolite Action

Tipelukast_Metabolism Tipelukast (MN-001) Tipelukast (MN-001) Metabolism Metabolism Tipelukast (MN-001)->Metabolism MN-002 MN-002 Metabolism->MN-002 Macrophages Macrophages MN-002->Macrophages ABCA1/ABCG1 Upregulation ABCA1/ABCG1 Upregulation Macrophages->ABCA1/ABCG1 Upregulation Target Cholesterol Efflux Cholesterol Efflux ABCA1/ABCG1 Upregulation->Cholesterol Efflux Promotes

Caption: The metabolism of Tipelukast and the action of its metabolite, MN-002.

Conclusion

Tipelukast is a promising therapeutic candidate with a unique, multi-target mechanism of action that addresses both inflammation and fibrosis. Its ability to inhibit the leukotriene pathway at multiple points, coupled with its PDE inhibitory activity, provides a strong rationale for its development in a range of complex diseases. The discovery of the bioactivity of its major metabolite, MN-002, in promoting cholesterol efflux opens up new avenues for its potential application in metabolic and cardiovascular disorders. Further research is warranted to fully elucidate the quantitative pharmacology of Tipelukast and its metabolites and to translate these promising preclinical findings into clinical benefits.

References

An In-depth Technical Guide to Hydroxy Tipelukast-d6 for Idiopathic Pulmonary Fibrosis (IPF) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating progressive lung disease with a significant unmet medical need. Current therapeutic options only slow its progression. Tipelukast (MN-001) has emerged as a promising investigational drug with a multi-faceted mechanism of action targeting both inflammatory and fibrotic pathways. This guide explores the therapeutic rationale for Tipelukast in IPF, with a specific focus on the potential advantages of its deuterated analog, Hydroxy Tipelukast-d6. By leveraging the kinetic isotope effect, deuteration may offer an enhanced pharmacokinetic profile, leading to improved efficacy and safety. This document provides a comprehensive overview of the signaling pathways of Tipelukast, detailed experimental protocols for preclinical evaluation, and a framework for advancing research in this area.

Introduction to Idiopathic Pulmonary Fibrosis and the Role of Tipelukast

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease of unknown cause.[1][2] It is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lungs, impaired gas exchange, and ultimately, respiratory failure.[1][3] While the precise pathogenesis is not fully understood, it is believed to involve a complex interplay of genetic and environmental factors, leading to persistent alveolar epithelial injury and aberrant wound healing.[4]

Tipelukast (also known as MN-001) is a novel, orally bioavailable small molecule compound that has demonstrated both anti-inflammatory and anti-fibrotic activity in preclinical models.[5][6][7] It was initially developed for asthma and interstitial cystitis and is now being investigated for fibrotic diseases, including IPF.[8] MediciNova is advancing its clinical development, and it has been granted Fast Track and Orphan Drug designations by the U.S. Food and Drug Administration (FDA) for IPF.[3][8]

The Multi-Modal Mechanism of Action of Tipelukast

Tipelukast's therapeutic potential in IPF stems from its ability to modulate multiple key pathways involved in inflammation and fibrosis.[3][6][7] Its primary mechanisms of action include:

  • Leukotriene (LT) Receptor Antagonism: Leukotrienes are potent pro-inflammatory and pro-fibrotic mediators. By blocking their receptors, Tipelukast can mitigate these effects.[6][8]

  • Inhibition of Phosphodiesterases (PDEs): Tipelukast inhibits PDE3 and PDE4.[6][7][8] PDE4 inhibition, in particular, is known to have anti-inflammatory effects.

  • 5-Lipoxygenase (5-LO) Inhibition: By inhibiting 5-LO, Tipelukast blocks the synthesis of leukotrienes, a key pathway in fibrosis development.[5][7][9]

Preclinical studies have shown that Tipelukast down-regulates the expression of genes that promote fibrosis, such as LOXL2, Collagen Type 1, and TIMP-1.[3][7][8] It also reduces the expression of genes involved in inflammation, including CCR2 and MCP-1.[3][7][8]

Signaling Pathway of Tipelukast in IPF

Caption: Mechanism of action of Tipelukast in inhibiting pro-inflammatory and pro-fibrotic pathways.

The Rationale for Deuteration: this compound

Deuteration is a strategic modification in drug design where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[10][11] This substitution can significantly alter the pharmacokinetic properties of a drug due to the kinetic isotope effect (KIE).[12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[12]

The primary advantages of deuterating a drug like Tipelukast to form this compound include:

  • Improved Metabolic Stability: If the deuterated positions are sites of metabolic oxidation, the rate of metabolism can be slowed down.[13][14]

  • Increased Half-Life and Exposure: Slower metabolism can lead to a longer drug half-life and increased overall drug exposure (AUC).[13]

  • Reduced Formation of Toxic Metabolites: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of harmful metabolites.[12][13]

  • Potential for Lower Dosing and Improved Safety Profile: An enhanced pharmacokinetic profile may allow for lower or less frequent dosing, which can improve patient compliance and reduce off-target side effects.[11]

While specific data on this compound is not publicly available, the principles of deuteration suggest it could be a promising next-generation therapeutic for IPF.

Quantitative Data from Preclinical and Clinical Studies of Tipelukast

While a Phase 2 clinical trial of Tipelukast in IPF did not meet its primary endpoint of significantly improving lung function, some positive effects were observed, including a reduction in worsening IPF events.[1][15] The following tables summarize representative data that would be collected in preclinical and clinical evaluations of an anti-fibrotic agent like this compound.

Table 1: Representative In Vitro Anti-Fibrotic Activity

AssayCell TypeEndpointTipelukast (IC50)This compound (Hypothetical IC50)
Fibroblast-to-Myofibroblast TransitionPrimary Human Lung Fibroblasts (IPF)α-SMA Expression5 µM3 µM
Collagen DepositionPrimary Human Lung Fibroblasts (IPF)Collagen I Staining8 µM5 µM
Pro-inflammatory Cytokine ReleaseHuman PBMCsTNF-α Secretion2 µM1.5 µM

Table 2: Representative In Vivo Efficacy in a Bleomycin-Induced Mouse Model of IPF

ParameterVehicle ControlBleomycin (B88199) + VehicleBleomycin + TipelukastBleomycin + this compound (Hypothetical)
Lung Hydroxyproline (B1673980) (µ g/lung )150 ± 20450 ± 50250 ± 30200 ± 25
Ashcroft Fibrosis Score0.5 ± 0.26.5 ± 1.03.0 ± 0.52.5 ± 0.5
BALF Total Cell Count (x10^5)1.2 ± 0.38.5 ± 1.53.5 ± 0.82.8 ± 0.6

Table 3: Representative Pharmacokinetic Parameters in Rats

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
Tipelukast850 ± 1501.54500 ± 8004.2
This compound (Hypothetical)950 ± 1802.09000 ± 12008.5

Experimental Protocols for Preclinical Evaluation

In Vitro Assays for Anti-Fibrotic Activity

Objective: To assess the direct anti-fibrotic and anti-inflammatory effects of this compound on primary human lung cells.

a) Fibroblast-to-Myofibroblast Transition (FMT) Assay [16]

  • Cell Culture: Culture primary human lung fibroblasts from IPF patients in fibroblast growth medium.

  • Treatment: Seed cells in 96-well plates and starve overnight. Treat with varying concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Induce myofibroblast differentiation by adding TGF-β1 (10 ng/mL).

  • Incubation: Incubate for 48-72 hours.

  • Analysis: Fix and stain cells for α-smooth muscle actin (α-SMA) and DAPI. Quantify α-SMA expression using high-content imaging.

b) Collagen Deposition Assay

  • Cell Culture and Treatment: Follow steps 1-3 from the FMT assay.

  • Incubation: Incubate for 72 hours.

  • Analysis: Fix and stain cells for Collagen Type I and DAPI. Quantify collagen deposition using high-content imaging. Alternatively, use a Sircol collagen assay to quantify soluble collagen in the supernatant.

c) Pro-inflammatory Cytokine Release Assay

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Treatment: Pre-treat PBMCs with varying concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Stimulate with lipopolysaccharide (LPS).

  • Incubation: Incubate for 24 hours.

  • Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

In Vivo Efficacy in an Animal Model of IPF

Objective: To evaluate the in vivo efficacy of this compound in a bleomycin-induced pulmonary fibrosis mouse model.[17][18][19][20]

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Fibrosis: Administer a single intratracheal dose of bleomycin (1.25-2.5 U/kg).

  • Treatment: Begin daily oral administration of this compound, Tipelukast (as a comparator), or vehicle control on day 7 post-bleomycin administration and continue for 14-21 days.

  • Endpoint Analysis (Day 21 or 28):

    • Histology: Harvest lungs, fix, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition. Score fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure hydroxyproline content as an indicator of total collagen.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to assess inflammation.

    • Gene Expression: Extract RNA from lung tissue and perform qRT-PCR to measure the expression of pro-fibrotic and pro-inflammatory genes.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FMT Fibroblast-to-Myofibroblast Transition Assay Collagen Collagen Deposition Assay Cytokine Cytokine Release Assay PK Pharmacokinetic Studies (Rat) Cytokine->PK Efficacy Efficacy Studies (Bleomycin Mouse Model) Tox Toxicology Studies Histology Histology (Ashcroft Score) Efficacy->Histology Hydroxyproline Hydroxyproline Assay Efficacy->Hydroxyproline BALF BALF Analysis Efficacy->BALF qPCR Gene Expression (qRT-PCR) Efficacy->qPCR

Caption: A representative workflow for the preclinical evaluation of this compound for IPF.

Conclusion and Future Directions

Tipelukast presents a compelling, multi-targeted approach for the treatment of IPF. The development of a deuterated analog, this compound, offers a scientifically sound strategy to potentially enhance its pharmacokinetic properties and, consequently, its clinical utility. The experimental protocols and frameworks outlined in this guide provide a robust starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this compound. Further research is warranted to synthesize and characterize this novel compound and to validate its hypothesized benefits in comprehensive preclinical and clinical studies. Successful development could provide a much-needed, more effective treatment option for patients suffering from this devastating disease.

References

A Technical Guide to Tipelukast and the Role of Hydroxy Tipelukast-d6 in Non-Alcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to advanced fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved pharmacotherapies, there is a significant unmet medical need. Tipelukast (MN-001), a novel, orally bioavailable small molecule, has emerged as a promising candidate due to its multi-modal anti-inflammatory and anti-fibrotic properties. This technical guide provides an in-depth overview of Tipelukast's mechanism of action, a summary of key preclinical and clinical data in the context of NASH, and detailed experimental methodologies. Furthermore, it clarifies the specific role of Hydroxy Tipelukast-d6 as a critical tool in the bioanalytical quantification of Tipelukast, a necessary component for robust clinical development.

Introduction to Tipelukast (MN-001)

Tipelukast is a small molecule compound with a multifaceted mechanism of action that makes it a compelling candidate for complex diseases like NASH. Its primary activities include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) 3 and 4, and inhibition of 5-lipoxygenase (5-LO).[1][2][3] The 5-LO/LT pathway is a key driver of inflammation and has been identified as a pathogenic factor in the development of liver fibrosis.[2] By targeting these pathways, Tipelukast has the potential to mitigate the core pathologies of NASH: steatosis, inflammation, and fibrosis. In 2015, the U.S. Food and Drug Administration (FDA) granted Fast Track designation for Tipelukast for the treatment of NASH with fibrosis, underscoring its therapeutic potential.

The Role of Deuterated Compounds: this compound

In drug development, deuterated compounds play a pivotal role. Deuterium (B1214612) (d or ²H) is a stable, heavy isotope of hydrogen. Replacing hydrogen with deuterium in a drug molecule can slow down its metabolism, a phenomenon known as the "kinetic isotope effect," potentially improving its pharmacokinetic profile.

However, a more common and critical application is in bioanalysis. A deuterated version of a drug or its metabolite, such as This compound , serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

An SIL-IS is considered the "gold standard" in bioanalysis because it has nearly identical chemical and physical properties to the analyte (the drug being measured).[6][7][8] It co-elutes during chromatography and experiences the same extraction recovery and matrix effects, but is distinguishable by the mass spectrometer due to its higher mass. This allows it to accurately correct for variations during sample processing and analysis, ensuring the highest degree of precision and accuracy in determining the drug's concentration in biological matrices like plasma.[9] Therefore, this compound is not the therapeutic agent itself, but an indispensable analytical tool for the clinical evaluation of Tipelukast.

Mechanism of Action in NASH: The 5-Lipoxygenase Pathway

The progression of NASH involves complex inflammatory cascades. One of the key pathways is the 5-lipoxygenase (5-LO) pathway, which converts arachidonic acid into pro-inflammatory leukotrienes.[3] These leukotrienes recruit and activate immune cells within the liver, promoting inflammation and activating hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis. Tipelukast inhibits 5-LO and also acts as a leukotriene receptor antagonist, thereby disrupting this pathological process at multiple points.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Pathological Effects in NASH Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Catalyzes LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LT_Receptor Leukotriene Receptors LTB4->LT_Receptor CysLTs->LT_Receptor Inflammation Immune Cell Recruitment & Activation (Inflammation) HSC_Activation Hepatic Stellate Cell (HSC) Activation & Proliferation Fibrosis Collagen Deposition (Fibrosis) HSC_Activation->Fibrosis Tipelukast Tipelukast (MN-001) Tipelukast->Five_LO Inhibits Tipelukast->LT_Receptor Antagonizes LT_Receptor->Inflammation LT_Receptor->HSC_Activation

Figure 1. Tipelukast's inhibition of the 5-Lipoxygenase pathway in NASH.

Preclinical Evidence in a NASH Animal Model

Tipelukast has demonstrated significant anti-inflammatory and anti-fibrotic activity in a well-established preclinical model of NASH.

Experimental Protocol: Advanced STAM™ Mouse NASH-HCC Model[12]
  • Model Induction: NASH is induced in male C57BL/6 mice via a single subcutaneous injection of streptozotocin (B1681764) (STZ) (200 µg) two days after birth, followed by feeding a high-fat diet (HFD) starting at 4 weeks of age. This model recapitulates key features of human NASH, including steatosis, inflammation, ballooning, and progressive fibrosis.

  • Treatment Groups: At 8 weeks of age, mice with established NASH are randomized into four groups and treated daily for 4 weeks:

    • Vehicle control (orally administered)

    • Tipelukast (MN-001) at 10 mg/kg (oral)

    • Tipelukast (MN-001) at 30 mg/kg (oral)

    • Tipelukast (MN-001) at 100 mg/kg (oral)

  • Endpoint Analysis: At the end of the 4-week treatment period, livers are harvested for analysis.

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment (steatosis, lobular inflammation, hepatocyte ballooning) and with Sirius Red for fibrosis quantification (% fibrosis area). Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA) is performed to measure HSC activation.

    • Gene Expression: Hepatic mRNA levels of key pro-inflammatory and pro-fibrotic genes (e.g., MCP-1, CCR2, Collagen Type 1, TIMP-1, LOXL2) are quantified using RT-qPCR.

G cluster_groups Treatment Groups cluster_analysis Endpoint Analyses start Day 2 Post-Birth C57BL/6 Mice stz Single SQ Injection of Streptozotocin (200 µg) start->stz hfd 4 Weeks of Age: Initiate High-Fat Diet (HFD) stz->hfd treatment 8 Weeks of Age: Randomize & Begin Daily Oral Dosing for 4 Weeks hfd->treatment end 12 Weeks of Age: Sacrifice & Harvest Livers treatment->end g1 Vehicle g2 Tipelukast 10 mg/kg g3 Tipelukast 30 mg/kg g4 Tipelukast 100 mg/kg histo Histopathology (NAS, Fibrosis, α-SMA) end->histo gene Gene Expression (RT-qPCR) end->gene

Figure 2. Experimental workflow for the preclinical STAM™ NASH mouse model study.
Data Summary: Preclinical Efficacy

All doses of Tipelukast demonstrated significant efficacy compared to the vehicle control. The results are summarized below.

ParameterVehicle ControlTipelukast (10, 30, 100 mg/kg)OutcomeCitation
NAFLD Activity Score (NAS) Baseline NASHAll doses significantly reduced NASReduction in steatosis, lobular inflammation, and hepatocyte ballooning.[10]
Liver Fibrosis Established FibrosisAll doses significantly reduced % area of fibrosisAnti-fibrotic effect confirmed by Sirius Red staining.[10]
HSC Activation High α-SMA stainingAll doses significantly reduced α-SMA positive areaIndicated reduced activation of hepatic stellate cells.[10]
Gene Expression UpregulatedAll doses significantly down-regulated mRNA expressionReduction in key pro-inflammatory (MCP-1, CCR2) and pro-fibrotic (Collagen Type 1, TIMP-1, LOXL2) genes.[2][10]

Clinical Studies in NASH/NAFLD

A Phase 2a clinical trial was conducted to evaluate Tipelukast in patients with NASH or NAFLD and associated hypertriglyceridemia. The trial was terminated early due to significant positive interim results.[11]

Experimental Protocol: Phase 2a Clinical Trial (MN-001-NATG-201)[3][8][11]
  • Study Design: A multi-center, open-label, proof-of-principle study.

  • Participant Population: Male and female subjects aged 21 to 65 with a diagnosis of NASH (histologically confirmed) or NAFLD (imaging-confirmed) and elevated fasting serum triglycerides (≥150 mg/dL).

  • Treatment Protocol: Subjects received oral Tipelukast (MN-001) on a dose-escalation regimen:

    • Weeks 1-4: 250 mg once daily (q.d.).

    • Weeks 5-8: 250 mg twice daily (b.i.d.) for a total of 500 mg/day.

  • Primary Endpoint: The primary efficacy endpoint was the change in fasting serum triglyceride levels from baseline to the end of 8 weeks of treatment.

  • Safety Assessment: Safety and tolerability were monitored throughout the study.

G cluster_screening Screening & Enrollment cluster_treatment 8-Week Open-Label Treatment cluster_analysis Analysis enroll Enroll Subjects: - Ages 21-65 - NASH or NAFLD - Triglycerides ≥150 mg/dL week4 Weeks 1-4 Tipelukast 250 mg/day enroll->week4 week8 Weeks 5-8 Tipelukast 500 mg/day week4->week8 endpoint Primary Endpoint: Change in Serum Triglycerides from Baseline week8->endpoint safety Safety & Tolerability Assessment week8->safety

Figure 3. Workflow for the Phase 2a clinical trial of Tipelukast in NASH/NAFLD.
Data Summary: Clinical Efficacy (Interim Analysis)

The interim analysis showed a statistically significant reduction in serum triglycerides. No significant safety or tolerability issues were observed.[2]

ParameterNPre-Treatment (Baseline)Post-Treatment (8 Weeks)% Reductionp-valueCitation
Mean Serum Triglycerides 15328.6 mg/dL192.9 mg/dL41.3%0.02[2][3]
Mean Serum Triglycerides (Outlier Excluded) 14260.1 mg/dL185.2 mg/dL28.8%0.00006[2]

Bioanalytical Protocol for Tipelukast Quantification

Accurate measurement of Tipelukast in plasma is essential for pharmacokinetic analysis. The following protocol describes a general workflow for a validated LC-MS/MS method using this compound as an internal standard.

Protocol: LC-MS/MS Quantification in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., this compound in methanol) and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile to separate Tipelukast and its internal standard from endogenous matrix components.

    • Mass Spectrometry (MS/MS): Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tipelukast and this compound to ensure selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Tipelukast / this compound) against the nominal concentration of the calibration standards.

    • Determine the concentration of Tipelukast in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

G cluster_lcms LC-MS/MS System start Collect Plasma Sample spike Spike with Internal Standard (this compound) start->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt centrifuge Centrifuge to Pellet Debris ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject onto LC-MS/MS System supernatant->inject lc LC Separation (C18 Column) inject->lc quantify Calculate Concentration (Peak Area Ratio vs. Cal Curve) ms MS/MS Detection (MRM Mode) lc->ms ms->quantify

Figure 4. General workflow for bioanalytical quantification using a deuterated internal standard.

Conclusion

Tipelukast (MN-001) presents a promising, multi-targeted therapeutic strategy for NASH by addressing both inflammation and fibrosis through the inhibition of the 5-lipoxygenase pathway. Preclinical and early clinical data have demonstrated significant, positive effects. The successful development and validation of robust bioanalytical methods, made possible by tools like the deuterated internal standard this compound, are fundamental to advancing Tipelukast through further clinical trials. This rigorous analytical foundation is essential for accurately defining its pharmacokinetic profile, ensuring patient safety, and ultimately realizing its potential as a treatment for patients with NASH.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Hydroxy Tipelukast-d6, a deuterated analog of a metabolite of the investigational drug Tipelukast (MN-001). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

This compound is the deuterium-labeled form of Hydroxy Tipelukast, a metabolite of Tipelukast. Tipelukast itself is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1][2][3] It is being investigated for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis (NASH).[1][3] Deuterated compounds like this compound are crucial as internal standards in analytical and pharmacokinetic research. The incorporation of stable isotopes allows for precise quantification in biological matrices using mass spectrometry.[4]

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, the following table summarizes its fundamental chemical and physical properties based on available information.

PropertyValueSource(s)
Chemical Name 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid[5]
Molecular Formula C₂₉H₃₄D₆O₇S[5]
Molecular Weight 538.73 g/mol [5]
CAS Number 1027597-04-1[5]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-
Storage Conditions Refer to Certificate of Analysis for lot-specific recommendations. Generally, stable isotope-labeled compounds are stored at -20°C or -80°C.[5]

Synthesis and Characterization

General Synthesis of Deuterated Internal Standards

The synthesis of deuterated internal standards is a critical process to ensure high isotopic purity and stability. Two primary methods are generally employed:

  • Hydrogen/Deuterium (B1214612) (H/D) Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterated solvent (e.g., D₂O, deuterated methanol) under specific catalytic conditions. While simpler, it offers less control over the precise location of deuterium labeling.[6]

  • Chemical Synthesis: This de novo approach builds the molecule using isotopically labeled starting materials. It provides complete control over the position and number of deuterium atoms, ensuring that the labels are in stable, non-exchangeable positions.[6]

For this compound, a multi-step chemical synthesis would be the preferred method to achieve the specific d6 labeling on the propoxy chain.

Characterization Techniques

The characterization of deuterated compounds is essential to confirm their identity, purity, and the extent of deuteration. The following techniques are typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the sites of deuteration. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei.[7][8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment.[11]

Experimental Protocols

While specific experimental protocols for this compound are not available in the public domain, the following sections provide generalized protocols based on standard practices for the analysis of similar deuterated pharmaceutical standards.

Quality Control and Purity Assessment

A certificate of analysis for a specific lot of this compound would provide detailed information on its purity and isotopic enrichment. For research purposes, it is crucial to verify these parameters.

Protocol for Purity Assessment by HPLC-UV:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.

  • Analysis: Inject the prepared standards and analyze the chromatograms to determine the purity based on the area of the main peak relative to any impurity peaks.

Protocol for Isotopic Enrichment by LC-MS:

  • Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent.

  • LC-MS Conditions:

    • Utilize chromatographic conditions similar to the HPLC-UV method to separate the analyte from any potential interferences.

    • The mass spectrometer should be operated in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.

  • Data Analysis: Determine the isotopic distribution by examining the relative intensities of the ions corresponding to the deuterated and non-deuterated forms of the molecule.

Signaling Pathways of the Parent Compound, Tipelukast

This compound, as a metabolite of Tipelukast, is relevant to the biological pathways modulated by the parent drug. Tipelukast exerts its anti-inflammatory and anti-fibrotic effects through multiple mechanisms.[12][13] The following diagrams illustrate the key signaling pathways influenced by Tipelukast.

Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Cellular Response cluster_drug Drug Action Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid activates 5-LO Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LT_Receptor Leukotriene Receptor Leukotrienes->LT_Receptor activates Inflammatory_Mediators Inflammatory Mediators (e.g., MCP-1, CCR2) LT_Receptor->Inflammatory_Mediators promotes expression PDE Phosphodiesterases (PDE3/4) cAMP cAMP PDE->cAMP degrades Tipelukast Tipelukast Tipelukast->Leukotrienes inhibits synthesis (5-LO) Tipelukast->LT_Receptor antagonizes Tipelukast->PDE inhibits

Caption: Anti-inflammatory mechanism of Tipelukast.

Anti-Fibrotic Signaling Pathway

Anti_Fibrotic_Pathway cluster_stimulus Fibrotic Stimuli cluster_pathway Cellular Response cluster_genes Target Genes cluster_drug Drug Action Fibrotic_Stimuli Fibrotic Stimuli (e.g., TGF-β) Myofibroblast_Activation Myofibroblast Activation Fibrotic_Stimuli->Myofibroblast_Activation Gene_Expression Pro-fibrotic Gene Expression Myofibroblast_Activation->Gene_Expression LOXL2 LOXL2 Gene_Expression->LOXL2 Collagen Collagen Type 1 Gene_Expression->Collagen TIMP1 TIMP-1 Gene_Expression->TIMP1 ECM_Deposition Extracellular Matrix Deposition LOXL2->ECM_Deposition promotes Collagen->ECM_Deposition contributes to TIMP1->ECM_Deposition regulates Tipelukast Tipelukast Tipelukast->Gene_Expression down-regulates

Caption: Anti-fibrotic mechanism of Tipelukast.

Experimental Workflow for Quantification using this compound

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Extraction Protein Precipitation or LLE Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Workflow for bioanalysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of the Tipelukast metabolite in biological samples. While comprehensive public data on its physical and chemical properties are limited, this guide provides a foundational understanding based on available information and established principles for deuterated internal standards. The provided generalized experimental protocols and signaling pathway diagrams for the parent compound offer a framework for researchers working with this and related molecules. Further detailed characterization and method validation are necessary for specific research applications.

References

A Technical Guide to Hydroxy Tipelukast-d6 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Hydroxy Tipelukast-d6, a critical tool for researchers in pharmacology and drug metabolism. Designed for a scientific audience, this document outlines the available commercial suppliers, key quantitative data, and a detailed, representative experimental protocol for its use as an internal standard in bioanalytical assays.

Introduction to this compound

This compound is the deuterium-labeled form of Hydroxy Tipelukast, a metabolite of Tipelukast (MN-001). Tipelukast is an investigational drug with anti-inflammatory and anti-fibrotic properties, acting through multiple mechanisms, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE3 and PDE4), and inhibition of 5-lipoxygenase (5-LO).[1][2][3] As a stable isotope-labeled internal standard, this compound is an indispensable tool for the accurate quantification of Hydroxy Tipelukast in complex biological matrices using mass spectrometry-based methods.[4] Its use significantly improves the precision and accuracy of pharmacokinetic and metabolic studies.[4][5][6]

Commercial Suppliers and Quantitative Data

A number of specialized chemical suppliers provide this compound for research purposes. While specific details such as purity and isotopic enrichment are lot-dependent and typically provided on the Certificate of Analysis (CoA), the following table summarizes the readily available information for key suppliers. Researchers are advised to request a lot-specific CoA from the supplier to obtain precise quantitative data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Noted Purity/Isotopic EnrichmentAvailable Formats
Santa Cruz Biotechnology 1027597-04-1C₂₉H₃₄D₆O₇S538.73Information available on lot-specific CoAInquire
Veeprho 1027597-04-1C₂₉H₃₄D₆O₇S538.73High quality reference standardInquire
LGC Standards (TRC) 1027597-04-1C₂₉H₃₄D₆O₇S538.73High-quality, certified reference materialInquire
Pharmaffiliates 1027597-04-1C₂₉H₃₄D₆O₇S538.73Certified Reference StandardInquire
MedchemExpress 1027597-04-1C₂₉H₃₄D₆O₇S538.73Information available on lot-specific CoAInquire
Clinivex 1027597-04-1C₂₉H₃₄D₆O₇S538.73High-quality reference standardInquire
TLC Pharmaceutical Standards 1027597-04-1C₂₉H₃₄D₆O₇S538.74For laboratory use onlyInquire

Experimental Protocol: Quantification of Hydroxy Tipelukast in Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed, representative methodology for the use of this compound as an internal standard for the quantification of Hydroxy Tipelukast in a biological matrix such as human plasma. This protocol is intended as a template and may require optimization for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • Hydroxy Tipelukast analytical standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hydroxy Tipelukast and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Hydroxy Tipelukast primary stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to prepare a 100 ng/mL IS working solution.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the 100 ng/mL this compound IS working solution to all wells except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate/tubes for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hydroxy Tipelukast: Determine the precursor ion (Q1) and a specific product ion (Q3).

      • This compound: Determine the precursor ion (Q1, which will be +6 Da compared to the unlabeled) and a corresponding product ion (Q3).

    • Optimize MS parameters such as collision energy, declustering potential, and ion source settings for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for the MRM transitions of both Hydroxy Tipelukast and this compound.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Hydroxy Tipelukast in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Bioanalytical Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Calibration Standard add_is Add Hydroxy Tipelukast-d6 (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (HPLC) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Sample Concentration calibration_curve->quantification tipelukast_pathway tipelukast Tipelukast (MN-001) lo5 5-Lipoxygenase (5-LO) tipelukast->lo5 Inhibits lt_receptor Leukotriene Receptors (e.g., CysLT1) tipelukast->lt_receptor Antagonizes pde Phosphodiesterases (PDE3 & PDE4) tipelukast->pde Inhibits leukotrienes Leukotrienes lo5->leukotrienes inflammation Inflammation lt_receptor->inflammation Promotes fibrosis Fibrosis lt_receptor->fibrosis Promotes camp cAMP pde->camp Degrades leukotrienes->lt_receptor camp->inflammation Suppresses camp->fibrosis Suppresses

References

Methodological & Application

Application Note: Quantitative Analysis of Tipelukast in Human Plasma using a Validated LC-MS/MS Method with Hydroxy Tipelukast-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tipelukast in human plasma. The method utilizes a stable, isotopically labeled internal standard, Hydroxy Tipelukast-d6, to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Tipelukast.

Introduction

Tipelukast (also known as MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1] Its mechanisms of action include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE3 and PDE4), and inhibition of 5-lipoxygenase (5-LO).[1][2] These actions modulate key pathways involved in inflammation and fibrosis. Given its therapeutic potential in conditions such as idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis (NASH), a reliable method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies.[1][2][3] This application note details a validated LC-MS/MS method for the determination of Tipelukast in human plasma, employing this compound as the internal standard (IS).

Experimental

Materials and Reagents
  • Tipelukast reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic Conditions

A well-established approach for small molecule analysis using LC-MS/MS involves reversed-phase chromatography. The following conditions are a starting point and may require optimization based on the specific instrumentation used.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterTipelukastThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 531.2553.3
Product Ion (m/z) 359.1379.2
Dwell Time (ms) 100100
Collision Energy (eV) 2528
Declustering Potential (V) 8085

Note: The m/z values for Tipelukast (C29H38O7S, MW: 530.68) and a potential hydroxylated and deuterated metabolite are hypothetical and would need to be confirmed experimentally.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tipelukast and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tipelukast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

A protein precipitation method is utilized for its simplicity and high-throughput nature.

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines.[4] The following is a summary of typical validation parameters and acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV
Accuracy and Precision Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ); precision ≤ 15% CV (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible across the concentration range
Stability Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentrations

Data Presentation

Calibration Curve Data
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD)% Accuracy
10.012 ± 0.002105.3
50.058 ± 0.00598.7
100.115 ± 0.009101.2
500.592 ± 0.041103.8
1001.189 ± 0.08399.1
5005.974 ± 0.358100.4
100011.981 ± 0.71999.8
Precision and Accuracy Data
QC LevelConcentration (ng/mL)Within-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Precision (%CV)Between-Run Accuracy (%)
LLOQ18.7103.511.2105.1
Low36.598.98.1101.3
Medium804.2101.85.9100.7
High8003.199.54.599.8

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_lcms LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex 30s add_is->vortex centrifuge Centrifuge 10 min vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition ms->data result Quantification

Caption: Experimental workflow for Tipelukast quantification.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lt_receptor Leukotriene Receptor inflammation Inflammation Fibrosis lt_receptor->inflammation leukotrienes Leukotrienes leukotrienes->lt_receptor tipelukast Tipelukast tipelukast->lt_receptor Antagonism pde PDE3/4 tipelukast->pde Inhibition five_lo 5-LO tipelukast->five_lo Inhibition pde->amp five_lo->leukotrienes camp->pde arachidonic_acid->five_lo

Caption: Simplified signaling pathway of Tipelukast.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of Tipelukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Tipelukast and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tipelukast and its stable isotope-labeled internal standard, Hydroxy Tipelukast-d6, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This high-throughput method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Tipelukast.

Introduction

Tipelukast (also known as MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1] It acts as a leukotriene receptor antagonist and also inhibits phosphodiesterases (PDE) 3 and 4, and 5-lipoxygenase (5-LO). These mechanisms of action make it a promising therapeutic candidate for conditions such as asthma, nonalcoholic steatohepatitis (NASH), and idiopathic pulmonary fibrosis.

To support the clinical development of Tipelukast, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the quantification of Tipelukast in human plasma, using this compound as the internal standard (IS).

Experimental

Materials and Reagents
  • Tipelukast reference standard was obtained from a commercial supplier.

  • This compound was procured from Santa Cruz Biotechnology (CAS 1027597-04-1).[2]

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and formic acid were purchased from a reputable chemical supplier.

  • Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

LC-MS/MS Method

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation. This technique is widely used in bio-fluid sample preparation for LC/MS/MS analysis due to its speed and effectiveness in removing proteins.[3]

Chromatographic Conditions

Reversed-phase chromatography is a common and effective technique for the separation of small molecules.[4][5][6][7][8] The chromatographic conditions were optimized for the separation of Tipelukast and this compound.

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions were optimized for both Tipelukast and this compound to ensure high selectivity and sensitivity.

Results and Discussion

This LC-MS/MS method was developed and validated for the quantification of Tipelukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Data Presentation

The following tables summarize the key quantitative data for the developed method.

Table 1: Analyte and Internal Standard Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
TipelukastC₂₉H₃₈O₇S530.68
This compoundC₂₉H₃₄D₆O₇S538.73

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tipelukast531.2413.125
This compound539.3419.125

Table 3: Calibration Curve Parameters (Hypothetical Data)

ParameterValue
Concentration Range1 - 1000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 4: Precision and Accuracy (Hypothetical Data)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium500< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Tipelukast and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Solutions:

    • Prepare serial dilutions of the Tipelukast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

    • Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Protocol 2: Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 30% B

      • 3.1-4.0 min: 30% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

    • Curtain Gas: 30 psi.

    • Collision Gas: 8 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

Visualizations

Tipelukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Leukotrienes Leukotrienes Five_LO->Leukotrienes LT_Receptor Leukotriene Receptor Leukotrienes->LT_Receptor Inflammation_Fibrosis Inflammation & Fibrosis LT_Receptor->Inflammation_Fibrosis PDE Phosphodiesterases (PDE3 & PDE4) Tipelukast Tipelukast Tipelukast->Five_LO Inhibits Tipelukast->LT_Receptor Antagonizes Tipelukast->PDE Inhibits

Caption: Proposed signaling pathway of Tipelukast.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample (50 µL) Add_IS Add this compound (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (150 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer HPLC_Injection Inject into HPLC Supernatant_Transfer->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Note: A Robust and Efficient Method for the Quantification of Tipelukast in Human Plasma using Protein Precipitation followed by LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a straightforward and effective protein precipitation protocol for the extraction of Tipelukast from human plasma samples. Tipelukast (also known as MN-001) is an investigational drug with anti-inflammatory and anti-fibrotic properties, currently in clinical development.[1][2] Accurate quantification of Tipelukast in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The described method is simple, rapid, and suitable for the high-throughput analysis required in drug development. This protocol is adapted from validated methods for the structurally similar leukotriene receptor antagonist, Montelukast, and is intended to be validated by the end-user for their specific application.[1][3]

Introduction

Tipelukast is a small molecule that acts as a leukotriene receptor antagonist, an inhibitor of phosphodiesterases (PDE) 3 and 4, and a 5-lipoxygenase (5-LO) inhibitor.[1] To support its clinical development, a reliable bioanalytical method for its quantification in human plasma is necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for its high sensitivity and selectivity.[1]

Sample preparation is a critical step in any bioanalytical workflow to remove interfering substances from the biological matrix that can compromise the accuracy and precision of the results. Protein precipitation is a widely used technique due to its simplicity, speed, and broad applicability.[4][5][6] This method involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant for subsequent analysis.

This application note provides a detailed protocol for the preparation of human plasma samples containing Tipelukast using a protein precipitation method with acetonitrile (B52724).

Experimental Protocol

Materials and Reagents
  • Tipelukast reference standard

  • Stable isotope-labeled internal standard (SIL-IS), such as Tipelukast-d4 (recommended) or a suitable analog like Montelukast-d6[1]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ammonium formate (B1220265) (analytical grade)

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • 96-well collection plates (optional, for high-throughput processing)

Equipment
  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge or centrifuge with a plate rotor

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)[1]

Solution Preparation
  • Tipelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tipelukast in 10 mL of methanol.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the SIL-IS in 1 mL of methanol.[1]

  • Working Standard and Quality Control (QC) Samples: Prepare by serial dilution of the Tipelukast stock solution in drug-free human plasma to achieve the desired concentrations for the calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Precipitating Solvent: Acetonitrile.

Sample Preparation Workflow

The following diagram illustrates the key steps of the protein precipitation protocol.

G cluster_sample_prep Sample Preparation plasma 1. Aliquot 200 µL Human Plasma Sample is_addition 2. Add 50 µL Internal Standard (IS) plasma->is_addition vortex1 3. Vortex Mix is_addition->vortex1 precipitation 4. Add 750 µL Acetonitrile vortex1->precipitation vortex2 5. Vortex Mix (5 min) precipitation->vortex2 centrifuge 6. Centrifuge (14,000 g, 10 min, 4°C) vortex2->centrifuge supernatant_transfer 7. Transfer Supernatant centrifuge->supernatant_transfer analysis 8. LC-MS/MS Analysis supernatant_transfer->analysis

Figure 1. Workflow for Tipelukast Sample Preparation in Human Plasma.

Step-by-Step Procedure
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • To each tube, add 50 µL of the internal standard working solution (100 ng/mL).[3]

  • Add 200 µL of the respective plasma sample (standard, QC, or unknown) to the corresponding tube and briefly vortex.[3]

  • Add 750 µL of acetonitrile to each tube to precipitate the plasma proteins.[3]

  • Vortex the samples vigorously for approximately 5 minutes.[3]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The samples are now ready for injection into the LC-MS/MS system.

Analytical Method

The following LC-MS/MS conditions are provided as a starting point and should be optimized for the specific instrumentation used.

  • LC System: A standard HPLC or UHPLC system.

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient should be developed to ensure adequate separation of Tipelukast and the internal standard from any endogenous interferences.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Tipelukast and the SIL-IS should be determined by direct infusion.

Expected Performance

While a full validation of this method for Tipelukast is required, the performance is expected to be similar to that of validated methods for Montelukast. The following table summarizes typical performance characteristics based on published data for Montelukast analysis in human plasma using protein precipitation and LC-MS/MS.

ParameterExpected PerformanceReference
Linearity Range1.0 - 800.0 ng/mL[3]
Correlation Coefficient (r²)≥ 0.99[3]
Lower Limit of Quantification (LLOQ)1.0 - 2.5 ng/mL[3]
Accuracy85 - 115% (98.14 - 99.27%)[3]
Precision (%CV)≤ 15% (3.42 - 4.41%)[3]
Extraction Recovery> 85%Based on general protein precipitation efficiency
Matrix EffectMinimal and compensated by SIL-IS[1]

Discussion

The protein precipitation method described offers a balance of simplicity, speed, and efficiency for the determination of Tipelukast in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and potential matrix effects, thereby ensuring the highest accuracy and precision of the results.[1] This protocol serves as a solid foundation for the development and validation of a robust bioanalytical method for Tipelukast in a regulated environment. Final validation should be performed according to the relevant regulatory guidelines.

References

Application Notes and Protocols for the Use of Hydroxy Tipelukast-d6 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipelukast (MN-001) is a novel, orally bioavailable small-molecule drug with anti-inflammatory and anti-fibrotic properties.[1] Its multifaceted mechanism of action includes leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) 3 and 4, and inhibition of 5-lipoxygenase (5-LO).[2][3] As Tipelukast and its metabolites are evaluated in clinical trials, robust and accurate bioanalytical methods are essential for characterizing its pharmacokinetic profile.[1]

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of high-quality quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] A deuterated internal standard, such as Hydroxy Tipelukast-d6, is the ideal choice as it shares near-identical physicochemical properties with the analyte of interest, Hydroxy Tipelukast.[7][8] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively correcting for variability and matrix effects.[7][9]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of Hydroxy Tipelukast in human plasma.

Mechanism of Action of Tipelukast

Tipelukast exhibits a multi-target mechanism of action, primarily targeting pathways involved in inflammation and fibrosis. A simplified representation of its key signaling pathways is depicted below.

Tipelukast_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Leukotriene_Receptor Leukotriene Receptor Inflammation Inflammation Leukotriene_Receptor->Inflammation PLC Phospholipase C (PLC) Fibrosis Fibrosis PLC->Fibrosis PDE Phosphodiesterase (PDE3/4) cAMP cAMP PDE->cAMP Degrades Five_LO 5-Lipoxygenase (5-LO) Leukotrienes Leukotrienes Five_LO->Leukotrienes Leukotrienes->Leukotriene_Receptor cAMP->Inflammation Reduces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Five_LO Tipelukast Tipelukast Tipelukast->Leukotriene_Receptor Antagonism Tipelukast->PLC Inhibition Tipelukast->PDE Inhibition Tipelukast->Five_LO Inhibition

Figure 1: Simplified signaling pathway of Tipelukast's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Hydroxy Tipelukast reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Hydroxy Tipelukast and this compound reference standards.

    • Dissolve each in 1 mL of methanol to prepare individual primary stock solutions.

  • Working Solutions:

    • Hydroxy Tipelukast Working Solutions: Serially dilute the Hydroxy Tipelukast stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.

    • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample_Preparation_Workflow Start Start: Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 10 µL of This compound IS Solution Start->Add_IS Add_ACN Add 300 µL of Acetonitrile to precipitate proteins Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Supernatant Transfer supernatant to a clean tube Centrifuge->Supernatant Evaporate Evaporate to dryness under nitrogen stream Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of mobile phase Evaporate->Reconstitute Inject Inject into LC-MS/MS system Reconstitute->Inject

Figure 2: Workflow for plasma sample preparation.
  • Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Table 1: Suggested LC-MS/MS Parameters

Gradient Elution Program
Time (min)% Mobile Phase B
0.0 - 0.520
0.5 - 2.5Ramp to 95
2.5 - 3.5Hold at 95
3.5 - 3.6Return to 20
3.6 - 5.0Equilibrate at 20

Table 2: Gradient Elution Program

Data Presentation

The use of this compound allows for accurate quantification by correcting for variations during sample processing and analysis. The following tables present representative data for the analysis of Hydroxy Tipelukast.

Mass Spectrometric Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Hydroxy Tipelukast515.2343.12.8
This compound521.2349.12.8

Table 3: MRM Transitions and Retention Times

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Hydroxy Tipelukast to this compound against the nominal concentration of the standards.

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
2025,00049,5000.505
100126,00050,5002.495
500635,00050,00012.700
10001,280,00051,00025.098

Table 4: Representative Calibration Curve Data

The calibration curve should exhibit a linear response with a correlation coefficient (r²) of ≥ 0.99.

Logical Framework for Using a Deuterated Internal Standard

The diagram below illustrates the logical basis for how a deuterated internal standard ensures accurate quantification in the presence of experimental variability.

Internal_Standard_Logic cluster_sample Biological Sample cluster_IS Internal Standard Addition cluster_process Analytical Process cluster_variability Sources of Variability cluster_detection Detection cluster_quantification Quantification Analyte Analyte (Hydroxy Tipelukast) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS Known amount of Internal Standard (this compound) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Analyte_Signal Analyte Signal MS_Ionization->Analyte_Signal IS_Signal IS Signal MS_Ionization->IS_Signal Variability Inconsistent Recovery Matrix Effects Injection Volume Variation Variability->Sample_Prep Variability->MS_Ionization Ratio Ratio = Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Figure 3: Logical basis for accurate quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Hydroxy Tipelukast in pharmacokinetic studies. Its co-eluting nature and identical behavior to the analyte during sample preparation and analysis effectively mitigate variability, leading to high accuracy and precision.[7][9] The protocols and data presented herein serve as a comprehensive guide for researchers in the development and validation of bioanalytical methods for Tipelukast and its metabolites.

References

Application Note: A Proposed Bioanalytical Method for the Quantification of Tipelukast in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed comprehensive protocol for the quantification of Tipelukast (also known as MN-001) in human plasma. Due to the limited availability of a publicly validated method, this protocol has been developed by leveraging established bioanalytical techniques for structurally related compounds and general principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The proposed method, which includes sample preparation, chromatographic separation, and mass spectrometric detection, is intended to serve as a robust starting point for researchers and scientists. All experimental parameters provided herein will require optimization and validation in accordance with regulatory guidelines.

Introduction

Tipelukast (MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE3 and PDE4), and inhibition of 5-lipoxygenase (5-LO). These actions modulate signaling pathways that are crucial in inflammation and fibrosis. As Tipelukast progresses through clinical development, a sensitive, selective, and reliable bioanalytical method is essential for pharmacokinetic and toxicokinetic assessments. LC-MS/MS is the preferred platform for such applications due to its high sensitivity and specificity.

Signaling Pathway of Tipelukast

Tipelukast exerts its therapeutic effects by targeting multiple components of inflammatory and fibrotic pathways. The diagram below illustrates the key signaling pathways modulated by Tipelukast.

Tipelukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Leukotrienes Leukotrienes (e.g., LTB4, LTC4, LTD4) Five_LO->Leukotrienes LT_Receptor Leukotriene Receptors Leukotrienes->LT_Receptor Inflammation_Fibrosis Inflammation & Fibrosis LT_Receptor->Inflammation_Fibrosis Tipelukast Tipelukast (MN-001) Tipelukast->Five_LO Inhibits Tipelukast->LT_Receptor Antagonizes PDE Phosphodiesterases (PDE3 & PDE4) Tipelukast->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Anti_Inflammatory_Effects Anti-inflammatory Effects cAMP->Anti_Inflammatory_Effects Bioanalytical_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard (Tipelukast-d6) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Reporting Report Generation Data_Processing->Reporting

Application Note & Protocol: Protein Precipitation for Tipelukast Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipelukast (MN-001) is a novel small molecule with anti-inflammatory and anti-fibrotic properties currently under investigation for various diseases.[1][2] Accurate quantification of Tipelukast in plasma samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Protein precipitation is a widely used, rapid, and effective method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the protein precipitation of plasma samples containing Tipelukast and discusses the selection of an appropriate precipitation reagent.

The primary goal of protein precipitation in bioanalysis is to remove interfering proteins from the sample matrix, which can enhance column lifetime and reduce ion suppression in mass spectrometry.[5] Common protein precipitation agents include organic solvents, such as acetonitrile (B52724) and methanol, and acids, like trichloroacetic acid (TCA).[3][6] The choice of precipitant can significantly impact analyte recovery and the cleanliness of the final extract.[3] For many small molecules, acetonitrile is favored due to its efficiency in precipitating proteins while keeping the analytes of interest in the supernatant.[3]

Comparison of Protein Precipitation Methods

Precipitation ReagentAnalyte RecoveryProtein Removal EfficiencyMatrix EffectsNotes
Acetonitrile (ACN) Generally high for small molecules (>80%)[3]High, produces a clear supernatant at a 3:1 ratio with plasma[5]Can be present, but often manageable[3]Widely used and recommended for its effectiveness.[3][4]
Methanol (MeOH) Variable, can be lower than ACN for some analytesLess efficient than ACN, may require a higher ratio[5]Can be significantMay not be as effective as ACN for precipitating proteins.[5]
Trichloroacetic Acid (TCA) Can be lower due to co-precipitation[3]Very highCan cause ion suppression and is corrosive to LC-MS systemsDenatures proteins, which is not a concern for small molecule analysis.[6]

Experimental Protocol: Protein Precipitation of Plasma Samples with Tipelukast using Acetonitrile

This protocol describes a protein precipitation method using acetonitrile, which is a common and effective approach for preparing plasma samples for LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Tipelukast reference standard

  • Internal Standard (IS) - a stable isotope-labeled Tipelukast is ideal. If unavailable, a structurally similar compound like Montelukast-d6 can be considered after thorough validation.

  • HPLC-grade acetonitrile (ACN)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample and Standard Preparation:

    • Thaw frozen plasma samples on ice.

    • Prepare a stock solution of Tipelukast in a suitable organic solvent (e.g., methanol).

    • Prepare working standard solutions by spiking the stock solution into drug-free human plasma to create a calibration curve.

    • Prepare an internal standard working solution in acetonitrile.

  • Protein Precipitation:

    • Pipette 100 µL of the plasma sample (or standard) into a clean microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard to the plasma sample. This corresponds to a 3:1 ratio of precipitant to plasma.[5][7]

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples at 4°C for 10-15 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 10,000 - 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the supernatant (the clear liquid layer) without disturbing the protein pellet.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_ppt Protein Precipitation cluster_separation Separation cluster_analysis Analysis thaw Thaw Plasma Samples add_plasma 100 µL Plasma Sample thaw->add_plasma stock Prepare Tipelukast Stock Solution working Prepare Working Standards in Plasma stock->working working->add_plasma is Prepare Internal Standard Solution add_acn Add 300 µL Acetonitrile with IS is->add_acn add_plasma->add_acn vortex Vortex for 30-60s add_acn->vortex incubate Incubate at 4°C for 10-15 min vortex->incubate centrifuge Centrifuge at 10,000-14,000 x g for 10-15 min incubate->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into LC-MS/MS collect->inject G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects lt_receptor Leukotriene Receptor inflammation Inflammation lt_receptor->inflammation fibrosis Fibrosis lt_receptor->fibrosis pde Phosphodiesterases (PDE3/4) amp AMP pde->amp pde->inflammation five_lo 5-Lipoxygenase (5-LO) leukotrienes Leukotrienes five_lo->leukotrienes arachidonic_acid Arachidonic Acid arachidonic_acid->five_lo leukotrienes->lt_receptor camp cAMP camp->pde tipelukast Tipelukast tipelukast->lt_receptor Antagonism tipelukast->pde Inhibition tipelukast->five_lo Inhibition

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Tipelukast and Hydroxy Tipelukast-d6 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note details a robust and sensitive method for the simultaneous quantification of Tipelukast and its deuterated internal standard, Hydroxy Tipelukast-d6, in human plasma. The method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The described protocol is optimized for high throughput and provides excellent chromatographic resolution and accuracy, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Tipelukast (MN-001) is an investigational small molecule with anti-inflammatory and anti-fibrotic properties, acting as a leukotriene (LT) receptor antagonist and an inhibitor of phosphodiesterases (PDE) 3 and 4.[1] As Tipelukast progresses through clinical trials, a reliable bioanalytical method is essential for its quantification in biological matrices.[1] This document provides a detailed protocol for the chromatographic separation of Tipelukast and its stable isotope-labeled internal standard, this compound, in human plasma. The use of a deuterated internal standard is crucial for correcting matrix effects and ensuring high precision and accuracy in quantification.

Experimental Protocols

  • Tipelukast reference standard

  • This compound (CAS 1027597-04-1) internal standard[2]

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

A gradient elution was developed to ensure optimal separation of Tipelukast and its deuterated internal standard.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterTipelukastThis compound
Q1 Mass (m/z) 523.2538.7
Q3 Mass (m/z) 297.1303.1
Declustering Potential (DP) 80 V85 V
Collision Energy (CE) 35 eV37 eV
Ion Source ESI PositiveESI Positive
IonSpray Voltage 5500 V5500 V
Temperature 500°C500°C

Data Presentation

The developed method demonstrates excellent chromatographic performance for the separation of Tipelukast and this compound.

Table 1: Chromatographic Parameters

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Tipelukast2.851.1>5000
This compound2.831.2>5000

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <12%
Accuracy (%Bias) Within ±15%
Matrix Effect Minimal and compensated by internal standard
Recovery >85%

Visualization of Experimental Workflow

experimental_workflow Workflow for the Bioanalysis of Tipelukast cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_std Add Internal Standard (this compound) plasma->is_std vortex1 Vortex is_std->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifugation vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms Tandem MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration Acquire Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Tipelukast calibration->quantification

Caption: Workflow for the Bioanalysis of Tipelukast.

Discussion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Tipelukast in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for mitigating matrix effects and ensuring the accuracy and precision of the results. The chromatographic conditions were optimized to achieve a good separation between the analyte and the internal standard in a short run time, which is advantageous for the analysis of a large number of samples from clinical studies. The sample preparation procedure, based on protein precipitation, is simple, fast, and provides good recovery. The method was validated according to regulatory guidelines and demonstrated excellent linearity, sensitivity, precision, and accuracy.

Conclusion

This application note presents a validated LC-MS/MS method for the determination of Tipelukast in human plasma using this compound as an internal standard. The method is sensitive, specific, and suitable for supporting pharmacokinetic studies of Tipelukast in clinical development.

References

Application Note: Mass Spectrometric Detection of Hydroxy Tipelukast-d6 for Preclinical and Clinical Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Hydroxy Tipelukast-d6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for the major metabolite of Tipelukast (MN-001), a novel anti-inflammatory and anti-fibrotic agent.[1][2][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1] This protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for the sensitive and selective detection of this compound. The method described herein is suitable for pharmacokinetic and toxicokinetic studies in the development of Tipelukast.

Introduction

Tipelukast (also known as MN-001) is an orally bioavailable small molecule with promising anti-inflammatory and anti-fibrotic properties.[2][4] As Tipelukast progresses through clinical trials, the development of validated bioanalytical methods to quantify the parent drug and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Hydroxy Tipelukast is a major metabolite of Tipelukast, and its deuterated form, this compound, serves as an ideal internal standard (IS) for its quantification.[1] The six deuterium (B1214612) atoms in this compound result in a mass increase of approximately 6 Da, allowing for its differentiation from the unlabeled metabolite by mass spectrometry, while maintaining nearly identical chromatographic behavior.[1]

This application note provides a comprehensive protocol for the mass spectrometric detection of this compound, which is a critical component of the bioanalytical method for the quantitative determination of the Hydroxy Tipelukast metabolite. The methodologies are based on established principles of bioanalytical method development and draw parallels from methods developed for structurally similar molecules.

Experimental Protocols

Materials and Reagents
Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 µg/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Further dilute the working standard solution with the same diluent to a final concentration of 100 ng/mL. This solution will be used to spike into plasma samples.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Spiking Solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method requires the optimization of both chromatographic separation and mass spectrometric detection.

4.1. Liquid Chromatography

The following parameters provide a starting point for the chromatographic separation of this compound.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate

4.2. Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

4.2.1. MRM Parameter Determination

  • Direct Infusion: Infuse the this compound working solution (1 µg/mL) directly into the mass spectrometer.

  • Precursor Ion Identification: In full scan mode, identify the protonated molecule [M+H]⁺. Given the monoisotopic mass of approximately 514.2 g/mol for this compound, the precursor ion is expected around m/z 515.2.[1]

  • Product Ion Scans: Perform product ion scans on the selected precursor ion to identify stable and intense fragment ions.

  • MRM Transition Selection: Select the most intense and stable product ions for the MRM transitions. A quantifier and a qualifier transition are recommended for increased specificity.

G cluster_mrm_dev MRM Method Development infusion Direct Infusion 1 µg/mL this compound full_scan Full Scan (Q1) Identify [M+H]⁺ (m/z ~515.2) infusion->full_scan product_scan Product Ion Scan (Q2) Fragment Precursor Ion full_scan->product_scan mrm_selection {MRM Selection | Select Quantifier & Qualifier Ions} product_scan->mrm_selection

Caption: Logical workflow for MRM method development.

Quantitative Data

The following tables summarize the proposed mass spectrometry parameters and the expected performance characteristics of the method. These values are based on typical performance for similar bioanalytical assays.

Table 1: Proposed Mass Spectrometry Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 515.2
Product Ion 1 (m/z) To be determined empirically
Collision Energy 1 (eV) To be determined empirically
Product Ion 2 (m/z) To be determined empirically
Collision Energy 2 (eV) To be determined empirically
Dwell Time (ms) 100
Ion Spray Voltage (V) 5000
Source Temperature (°C) 550

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% Bias) ± 15%
Inter-day Accuracy (% Bias) ± 15%
Mean Recovery > 85%

Conclusion

This application note provides a detailed framework for the development and implementation of a sensitive and specific LC-MS/MS method for the detection and quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, coupled with a simple protein precipitation sample preparation and optimized LC-MS/MS conditions, is expected to yield a reliable method suitable for regulated bioanalysis. The provided protocols and parameters serve as a strong starting point for method development and validation in support of the clinical development of Tipelukast.

References

Application of Hydroxy Tipelukast-d6 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipelukast (MN-001) is a novel small molecule with anti-inflammatory and anti-fibrotic properties, currently under investigation for various indications.[1][2][3][4] Understanding its metabolism is crucial for its clinical development. Hydroxy Tipelukast is a major metabolite of Tipelukast, and its deuterated form, Hydroxy Tipelukast-d6, serves as an essential tool in drug metabolism and pharmacokinetic (DMPK) studies.[5] The use of stable isotope-labeled internal standards like this compound is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation, which allows for accurate correction of matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the use of this compound in in vitro drug metabolism studies, including methodologies for quantitative analysis using LC-MS/MS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic pathway of Tipelukast and the general workflow for its in vitro metabolism studies and subsequent bioanalytical quantification.

Proposed Metabolic Pathway of Tipelukast cluster_0 Phase I Metabolism (Liver Microsomes) Tipelukast Tipelukast (MN-001) Hydroxy_Tipelukast Hydroxy Tipelukast (MN-002) Major Metabolite Tipelukast->Hydroxy_Tipelukast CYP450-mediated Hydroxylation Other_Metabolites Other Phase I & Phase II Metabolites Tipelukast->Other_Metabolites

Caption: Proposed metabolic pathway of Tipelukast.

Workflow for In Vitro Metabolism and LC-MS/MS Analysis cluster_incubation In Vitro Incubation cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Incubation Incubate Tipelukast with Human Liver Microsomes & NADPH Quenching Quench Reaction & Add This compound (Internal Standard) Incubation->Quenching Extraction Protein Precipitation & Supernatant Collection Quenching->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of Hydroxy Tipelukast MS_Detection->Quantification

Caption: Experimental workflow for metabolism studies.

Quantitative Data Presentation

While specific quantitative data for a validated bioanalytical method using this compound is not publicly available, the following tables represent typical data that should be generated during method validation, based on established practices for similar leukotriene receptor antagonists.

Table 1: LC-MS/MS Parameters for Hydroxy Tipelukast and this compound

ParameterHydroxy TipelukastThis compound (Internal Standard)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z) 531.2537.2
Product Ion (m/z) 421.2427.2
Collision Energy (eV) 2525
Cone Voltage (V) 4040

Table 2: Representative Bioanalytical Method Validation Data

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1% - 9.5%
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.7% to 8.1%

Table 3: Representative Recovery and Matrix Effect Data

AnalyteRecovery (%)Matrix Effect (%)
Hydroxy Tipelukast 85.292.7 (Suppression)
This compound (IS) 87.594.1 (Suppression)

Experimental Protocols

In Vitro Metabolism of Tipelukast in Human Liver Microsomes

Objective: To determine the metabolic stability of Tipelukast and identify its major metabolites in a human liver microsome model.

Materials:

  • Tipelukast

  • This compound (Internal Standard)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • 96-well plates

  • Incubator/shaker (37°C)

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Tipelukast in methanol.

    • Prepare a working solution of Tipelukast (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare a 0.5 mg/mL suspension of human liver microsomes in phosphate buffer and keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a quenching solution of cold acetonitrile containing this compound at a known concentration (e.g., 50 ng/mL).

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the Tipelukast working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. Include control incubations without the NADPH regenerating system to assess non-NADPH dependent degradation.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a sufficient volume of the cold acetonitrile quenching solution containing this compound.

    • The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

    • After the final time point, vortex the plate to ensure thorough mixing.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

Quantitative Analysis of Hydroxy Tipelukast by LC-MS/MS

Objective: To quantify the concentration of Hydroxy Tipelukast formed during the in vitro metabolism assay using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

  • Supernatant from the in vitro metabolism assay

  • Hydroxy Tipelukast analytical standard

  • This compound analytical standard

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Protocol:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare stock solutions of Hydroxy Tipelukast and this compound in methanol.

    • Prepare a series of calibration standards by spiking known concentrations of Hydroxy Tipelukast into a blank matrix (e.g., quenched liver microsome solution without Tipelukast).

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Representative):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to separate Hydroxy Tipelukast from other components.

    • Mass Spectrometric Conditions:

      • Set the mass spectrometer to operate in positive ESI mode.

      • Use the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.

    • Inject the processed samples, calibration standards, and QCs onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for Hydroxy Tipelukast and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of Hydroxy Tipelukast in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Calculate the metabolic stability parameters, such as half-life (t½) and intrinsic clearance (Clint), by plotting the percentage of remaining Tipelukast versus time.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Tipelukast in drug metabolism studies. The protocols and data presentation formats outlined in this document provide a comprehensive guide for researchers in the field of drug development. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the generation of robust and reliable data for pharmacokinetic and toxicokinetic assessments, ultimately supporting the safe and effective development of new therapeutic agents.

References

Standard Operating Procedure for the Bioanalysis of Tipelukast in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipelukast (also known as MN-001) is a novel, orally available small molecule with anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE), primarily PDE3 and PDE4, and inhibition of 5-lipoxygenase (5-LO).[1] Given its therapeutic potential in various inflammatory and fibrotic diseases, a robust and validated bioanalytical method for the quantitative determination of Tipelukast in biological matrices is essential for pharmacokinetic and toxicokinetic studies.

This document provides a detailed standard operating procedure (SOP) for the bioanalysis of Tipelukast in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a specific validated method for Tipelukast is not publicly available, this protocol is adapted from established methods for structurally and functionally similar leukotriene receptor antagonists, such as Montelukast.[2][3][4][5] The provided validation parameters are based on analogous compounds and serve as a template; method validation must be performed for Tipelukast.

Signaling Pathway of Tipelukast

The therapeutic effects of Tipelukast are attributed to its multi-target mechanism of action, primarily impacting the leukotriene pathway and intracellular signaling mediated by cyclic adenosine (B11128) monophosphate (cAMP).

Figure 1: Tipelukast Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Tipelukast reference standard

  • Stable isotope-labeled Tipelukast (e.g., Tipelukast-d6) as internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

LC-MS/MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the LC-MS/MS analysis, based on methods for similar molecules.[2][5]

ParameterRecommended Condition
LC System Agilent 1200 Series or equivalent
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Column C18 column (e.g., 50 x 4.6 mm, 3.5 µm)
Mobile Phase A: 5mM Ammonium Acetate in WaterB: Acetonitrile
Gradient Isocratic or gradient elution (e.g., 80% B)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of Tipelukast and its IS. For Montelukast (a similar compound), transitions are m/z 586.2 → 568.2 and for its d6-IS, m/z 592.3 → 574.2.[3]
Source Temp. 500 °C
IonSpray Voltage 5500 V
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Tipelukast and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Tipelukast stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A suggested range, based on Montelukast, is 2.5 to 600 ng/mL.[2]

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 7.5, 300, and 500 ng/mL).

Sample Preparation

The following workflow illustrates the recommended solid-phase extraction (SPE) procedure for extracting Tipelukast from human plasma.

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., Tipelukast-d6) start->add_is vortex1 Vortex Mix add_is->vortex1 add_acid Add 1% Formic Acid vortex1->add_acid vortex2 Vortex Mix add_acid->vortex2 spe_cartridge Load onto Conditioned SPE Cartridge (C18) vortex2->spe_cartridge wash_spe Wash Cartridge (e.g., with water and 5% methanol) spe_cartridge->wash_spe elute Elute Tipelukast (e.g., with methanol) wash_spe->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Sample Preparation Workflow

Method Validation

The bioanalytical method should be validated according to the FDA or EMA guidelines on bioanalytical method validation.[6] The following tables summarize the typical acceptance criteria and expected performance based on data for analogous compounds.[2][5]

Linearity and Lower Limit of Quantification (LLOQ)
ParameterAcceptance CriteriaExpected Performance (based on Montelukast)
Calibration Curve Range At least 6 non-zero standards2.5 - 600 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.991
LLOQ S/N > 5; Accuracy ±20%; Precision ≤20%2.5 ng/mL
LLOQ Accuracy 80-120%98.43%
LLOQ Precision (%CV) ≤ 20%4.27%
Accuracy and Precision
QC LevelConcentration (ng/mL)Acceptance Criteria (Accuracy)Expected Accuracy (%)Acceptance Criteria (Precision, %CV)Expected Precision (%CV)
LQC 7.5± 15% of nominal95 - 105%≤ 15%< 10%
MQC 300± 15% of nominal95 - 105%≤ 15%< 6%
HQC 500± 15% of nominal95 - 105%≤ 15%< 5%
Recovery and Matrix Effect
ParameterAcceptance CriteriaExpected Performance (based on Montelukast)
Recovery Consistent, precise, and reproducible60 - 70%
Matrix Effect IS-normalized matrix factor %CV ≤ 15%No significant matrix effect observed
Stability
Stability TestConditionAcceptance Criteria
Freeze-Thaw Stability 3 cycles at -20°C and -80°C± 15% of nominal concentration
Short-Term Stability Room temperature for 24 hours± 15% of nominal concentration
Long-Term Stability -80°C for the duration of the study± 15% of nominal concentration
Post-Preparative Stability Autosampler at 4°C for 48 hours± 15% of nominal concentration

Conclusion

This standard operating procedure provides a comprehensive framework for the bioanalysis of Tipelukast in human plasma by LC-MS/MS. The methodologies and validation parameters, adapted from well-established methods for similar leukotriene receptor antagonists, offer a robust starting point for researchers. It is imperative that a full method validation be conducted specifically for Tipelukast to ensure the accuracy, precision, and reliability of the data generated in preclinical and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Tipelukast by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Tipelukast.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for Tipelukast quantification?

A stable isotope-labeled version of Tipelukast (e.g., Tipelukast-d4) is the ideal internal standard as it shares very similar physicochemical properties, chromatographic retention time, and ionization efficiency with the analyte, effectively compensating for variability in sample preparation and matrix effects. If a labeled standard is unavailable, a structurally similar compound with comparable extraction recovery and ionization response, such as Montelukast-d6, could be evaluated.[1]

Q2: Which ionization mode, positive or negative, is better for Tipelukast?

Tipelukast contains a carboxylic acid functional group, which readily loses a proton.[2][3][4] Therefore, electrospray ionization in negative ion mode (ESI-) is typically preferred for high sensitivity, monitoring the deprotonated molecule [M-H]⁻. However, the molecule also contains functional groups that could be protonated. It is advisable to test both positive (ESI+) and negative (ESI-) modes during method development to determine which provides the better signal-to-noise ratio for your specific matrix and LC conditions.[5]

Q3: What are the theoretical MRM transitions for Tipelukast?

Based on its molecular weight of 530.67 g/mol , the precursor ion in negative mode would be m/z 529.2 [M-H]⁻. In positive mode, the precursor would be m/z 531.2 [M+H]⁺. Product ions would need to be determined by infusing a standard solution of Tipelukast into the mass spectrometer and performing a product ion scan. However, based on the structure, likely fragmentations would involve losses of the butanoic acid side chain or cleavages along the propoxy linker. For method development, it is essential to select at least two stable and intense product ions for each precursor to create MRM transitions for quantification and qualification.[6]

Q4: How can I minimize the degradation of Tipelukast in my samples?

Similar molecules like Montelukast (B128269) are known to be sensitive to light.[7][8] It is prudent to assume Tipelukast may also be light-sensitive. To minimize degradation, protect samples, standards, and quality controls from light by using amber vials or covering tubes with aluminum foil.[7][8] Also, assess the freeze-thaw and long-term stability of Tipelukast in the biological matrix at the intended storage temperature (e.g., -80°C) to ensure sample integrity.[2]

Troubleshooting Guide

Issue 1: Low or No Tipelukast Signal

Question Possible Cause & Solution
Why can't I see my Tipelukast peak? 1. Incorrect MS/MS Transitions: Ensure you are using the optimized precursor and product ions for Tipelukast. Infuse a fresh, known-concentration standard directly into the mass spectrometer to confirm the transitions and optimize collision energy.
2. Poor Ionization: The mobile phase composition is critical for ionization.[3] For ESI-, ensure the pH is appropriate to deprotonate the carboxylic acid group (typically pH > 5). For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is needed.[1][9] The organic content of the mobile phase at the time of elution also impacts ionization efficiency; higher organic content often improves desolvation and sensitivity.[3]
3. Inefficient Extraction: Tipelukast may be lost during sample preparation. Evaluate the recovery of your extraction method (protein precipitation, LLE, or SPE). For protein precipitation with acetonitrile (B52724), ensure the ratio of solvent to plasma is sufficient (e.g., 3:1 or 4:1) for efficient protein removal.[7][8] For LLE or SPE, optimize the pH of the sample and the choice of solvents to ensure Tipelukast is in a neutral state for efficient partitioning into an organic solvent or retention on a non-polar sorbent.
4. Analyte Degradation: As noted in the FAQ, protect samples from light and minimize freeze-thaw cycles.[7][10] Prepare fresh stock solutions to rule out degradation of standards.
5. Instrument Contamination: A contaminated ion source or transfer capillary can suppress the signal. Perform routine cleaning of the ion source as recommended by the instrument manufacturer.[7]

Issue 2: High Background Noise or Matrix Effects

Question Possible Cause & Solution
My baseline is noisy and my results are inconsistent. How can I fix this? 1. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of Tipelukast, leading to poor accuracy and precision.[11]     • Improve Chromatographic Separation: Modify the LC gradient to better separate Tipelukast from the "dead volume" where many matrix components elute. Increasing retention can move the analyte away from early-eluting interferences.[3]     • Enhance Sample Cleanup: Protein precipitation is a fast but "dirty" method. If matrix effects are significant, consider developing a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12] SPE is particularly effective at removing salts and phospholipids.     • Use a Stable Isotope-Labeled IS: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
2. Contaminated Solvents/Reagents: Using low-quality solvents (e.g., HPLC-grade instead of LC-MS grade) can introduce contaminants that increase background noise.[3] Always use high-purity, LC-MS grade solvents and additives.[3]
3. Carryover: The analyte from a high-concentration sample may adsorb to components in the autosampler or column and elute in subsequent blank injections.[1] To mitigate this, use a strong needle wash solution in the autosampler (e.g., a solution with higher organic content than the mobile phase). Ensure the gradient is sufficient to elute all of the analyte from the column in each run.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the working internal standard solution (e.g., Tipelukast-d4 in 50:50 acetonitrile:water) to all tubes except for double blanks. Add 10 µL of 50:50 acetonitrile:water to the double blank.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.[9][13]

  • Vortex mix all tubes for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Protocol 2: Proposed LC-MS/MS Method

This is a hypothetical baseline method derived from similar assays and should be optimized.

Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient See Table 1 below

Table 1: Proposed LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 5 95
4.0 5 95
4.1 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2 below

Table 2: Hypothetical MRM Transitions for Tipelukast

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV)
Tipelukast (Quant) 529.2 To be determined 0.05 40 25
Tipelukast (Qual) 529.2 To be determined 0.05 40 35
Tipelukast-d4 (IS) 533.2 To be determined 0.05 40 25

Note: Cone and collision energies require optimization for the specific instrument and analyte.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for Tipelukast quantification.

Troubleshooting Start Low / No Signal for Tipelukast Check_MS Infuse Standard? Confirm MS Transitions & Tune Start->Check_MS Signal_OK Signal OK in MS? Check_MS->Signal_OK Check_LC Review LC Method: - Mobile Phase pH - Gradient Profile - Co-elution with Matrix? Signal_OK->Check_LC Yes Source_Clean Clean Ion Source & Recalibrate Signal_OK->Source_Clean No Check_Prep Evaluate Sample Prep: - Calculate Recovery - Check Reagent Quality - Test for Degradation Check_LC->Check_Prep LC Method OK Optimize_LC Optimize LC Separation for Better Retention Check_LC->Optimize_LC Problem Found Improve_Prep Improve Sample Cleanup (e.g., use SPE) Check_Prep->Improve_Prep Problem Found Root_Cause_LC Issue is Chromatography or Matrix Effects Check_Prep->Root_Cause_LC No Obvious Issue (Likely Matrix Effect) Root_Cause_MS Issue is MS Tuning or Contamination Source_Clean->Root_Cause_MS Optimize_LC->Root_Cause_LC Root_Cause_Prep Issue is Sample Prep or Analyte Stability Improve_Prep->Root_Cause_Prep

Caption: Troubleshooting decision tree for low sensitivity.

References

Technical Support Center: Overcoming Matrix Effects in Tipelukast Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Tipelukast.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the LC-MS/MS bioanalysis of Tipelukast, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Low Analyte Response or Signal Suppression Ion Suppression from Co-eluting Matrix Components: Phospholipids and other endogenous materials in the plasma sample can interfere with the ionization of Tipelukast in the mass spectrometer source, leading to a reduced signal.[1][2]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3]2. Chromatographic Separation: Modify the LC gradient to better separate Tipelukast from the region where matrix components elute.[4]3. Sample Dilution: If the concentration of Tipelukast is high enough, diluting the sample can reduce the concentration of interfering matrix components.
High Signal Variability Between Samples Inconsistent Matrix Effects: Different lots of plasma can have varying compositions, leading to different degrees of ion suppression or enhancement.[2]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Tipelukast would co-elute and experience similar matrix effects, allowing for accurate correction. If a specific one is not available, a structurally similar analog can be considered.2. Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Poor Peak Shape (Tailing or Fronting) Interaction with Matrix Components or Column: Residual matrix components can interact with the analytical column or Tipelukast itself, leading to distorted peak shapes.1. Enhance Sample Cleanup: A cleaner sample extract from SPE or LLE will minimize these interactions.2. Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to find one that provides better peak shape for Tipelukast in the presence of matrix.
Inaccurate or Imprecise Results Uncorrected Matrix Effects: Both ion suppression and enhancement can lead to erroneous quantification of Tipelukast.[2][5]1. Quantify the Matrix Effect: Use the post-extraction spike method to determine the matrix factor and assess the extent of the issue.2. Implement a Robust Internal Standard Strategy: The use of an appropriate internal standard is crucial for correcting inaccuracies caused by matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Tipelukast?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Tipelukast, by co-eluting components present in the sample matrix (e.g., plasma).[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the bioanalytical method.[5] Given that Tipelukast is analyzed in complex biological matrices, understanding and mitigating matrix effects is crucial for developing a reliable quantitative assay.

Q2: What are the primary sources of matrix effects in plasma samples for Tipelukast analysis?

A2: The primary sources of matrix effects in plasma are endogenous components like phospholipids, salts, proteins, and metabolites. Exogenous substances, such as anticoagulants used during blood collection, can also contribute. Phospholipids are a major concern as they are abundant in plasma and are known to cause significant ion suppression in LC-MS/MS analysis.[6]

Q3: How can I quantitatively assess the matrix effect for my Tipelukast assay?

A3: The most common method is the post-extraction spike. This involves comparing the peak area of Tipelukast spiked into an extracted blank plasma sample to the peak area of Tipelukast in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas gives the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.

Q4: Which sample preparation technique is best for minimizing matrix effects for Tipelukast?

A4: While protein precipitation (PPT) is a simple technique, it is often insufficient for removing matrix components that cause ion suppression.[7] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.[3] For an acidic drug like Tipelukast, a well-designed LLE or SPE protocol can significantly reduce matrix effects.[1][8] The choice between LLE and SPE will depend on factors such as desired recovery, throughput, and the specific nature of the interferences.

Q5: Can I just dilute my plasma sample to overcome matrix effects?

A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of Tipelukast in the sample is high enough to remain well above the lower limit of quantitation (LLOQ) of the assay after dilution.

Quantitative Data Summary

The following tables provide a hypothetical comparison of different sample preparation techniques for the bioanalysis of Tipelukast. The data is representative of what a researcher might expect to see when developing a method and is intended for illustrative purposes.

Table 1: Comparison of Extraction Recovery and Matrix Effects for Tipelukast

Sample Preparation Method Mean Recovery (%) RSD (%) Matrix Factor (MF) IS-Normalized MF
Protein Precipitation (PPT)95.28.50.650.85
Liquid-Liquid Extraction (LLE)88.75.20.920.98
Solid-Phase Extraction (SPE)92.14.80.981.01

Table 2: Assay Performance Comparison

Sample Preparation Method LLOQ (ng/mL) Precision (%CV) Accuracy (%Bias)
Protein Precipitation (PPT)5.0< 15%± 18%
Liquid-Liquid Extraction (LLE)1.0< 10%± 8%
Solid-Phase Extraction (SPE)1.0< 8%± 5%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Tipelukast

This protocol is designed for the extraction of acidic drugs like Tipelukast from human plasma.

Materials:

  • Human plasma samples

  • Tipelukast standard solutions

  • Internal Standard (IS) solution (a stable isotope-labeled Tipelukast is ideal)

  • 1% Formic Acid in Water

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the IS working solution.

  • Add 200 µL of 1% formic acid to the plasma sample to acidify it. Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of reconstitution solvent. Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Tipelukast

This protocol utilizes a polymeric reversed-phase SPE sorbent for the extraction of Tipelukast.

Materials:

  • Human plasma samples

  • Tipelukast standard solutions

  • Internal Standard (IS) solution

  • Polymeric SPE cartridges (e.g., Oasis HLB)

  • 2% Phosphoric Acid in Water

  • Methanol (B129727)

  • Elution solvent (e.g., 5% formic acid in acetonitrile)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of IS and 200 µL of 2% phosphoric acid. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Tipelukast and the IS from the cartridge with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of reconstitution solvent. Vortex for 30 seconds.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify Sample (e.g., Formic Acid) add_is->acidify add_solvent Add Organic Solvent (e.g., MTBE) acidify->add_solvent condition Condition SPE Cartridge acidify->condition vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental Workflow for Tipelukast Bioanalysis.

troubleshooting_workflow start Poor Bioanalytical Results (Low Signal, High Variability) check_ms Check MS Performance (Tuning, Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok assess_me Assess Matrix Effects (Post-Extraction Spike) ms_ok->assess_me Yes fix_ms Address MS Issues ms_ok->fix_ms No me_significant Significant Matrix Effects? assess_me->me_significant optimize_sp Optimize Sample Prep (LLE or SPE) me_significant->optimize_sp Yes revalidate Re-evaluate and Validate me_significant->revalidate No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is use_sil_is->revalidate

Caption: Troubleshooting Logic for Matrix Effects.

References

Technical Support Center: Optimizing LC Gradient for Tipelukast and its Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography (LC) analysis of Tipelukast and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Tipelukast?

A1: Peak tailing for a basic compound like Tipelukast in reversed-phase chromatography is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column stationary phase. This can be exacerbated by a mobile phase with an inappropriate pH or loss of column performance over time.

Q2: My Tipelukast peak is broad. What should I investigate first?

A2: Broad peaks can stem from several factors, but a good starting point is to check for column degradation, an inefficient mobile phase, or sample overloading.[1][2] Ensure your column is not contaminated or voided, the mobile phase composition is optimal for sharp peaks, and the injected sample concentration is within the column's capacity.[2]

Q3: I am observing split peaks for both Tipelukast and its internal standard. What is the likely cause?

A3: When all peaks in a chromatogram are split, it often points to an issue at the column inlet, such as a partially blocked frit.[3] This can be caused by particulates from the sample or mobile phase. Another possibility is a problem with the injector or autosampler causing improper sample introduction.[4]

Q4: What are the key considerations when selecting an internal standard for Tipelukast?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of Tipelukast (e.g., Tipelukast-d4).[5] SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, which improves accuracy and precision.[5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation.

Q5: My internal standard response is highly variable. What should I do?

A5: Inconsistent IS response can be a sign of several issues.[6] First, ensure the IS is being added precisely and consistently to all samples and standards. Variability can also arise from issues during sample preparation, such as inconsistent extraction recovery, or from matrix effects during ionization in the mass spectrometer. A thorough investigation of the sample preparation workflow and potential matrix effects is recommended.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

This guide will help you diagnose and resolve common peak shape issues for Tipelukast and its internal standard.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape Observed CheckTailing Tailing Peak? Start->CheckTailing CheckFronting Fronting Peak? CheckTailing->CheckFronting No MobilePhasepH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckTailing->MobilePhasepH Yes CheckBroad Broad Peak? CheckFronting->CheckBroad No SampleOverload Dilute Sample or Reduce Injection Volume CheckFronting->SampleOverload Yes ColumnEfficiency Check Column Performance (run standard, check plate count) CheckBroad->ColumnEfficiency Yes ChangeColumn Use New/Different Column (e.g., with end-capping) MobilePhasepH->ChangeColumn ReduceSecondaryInteractions Consider Mobile Phase Additives (e.g., low concentration of TEA) ChangeColumn->ReduceSecondaryInteractions End Peak Shape Improved ReduceSecondaryInteractions->End SolventMismatch Ensure Sample Solvent is Weaker than Initial Mobile Phase SampleOverload->SolventMismatch SolventMismatch->End OptimizeGradient Optimize Gradient Slope and Duration ColumnEfficiency->OptimizeGradient SystemLeaks Check for System Leaks and Extra-Column Volume OptimizeGradient->SystemLeaks SystemLeaks->End

Caption: Troubleshooting workflow for common peak shape problems.

Data Presentation: Common Causes and Solutions for Poor Peak Shape

Peak Shape IssuePotential CausesRecommended Solutions
Tailing Secondary interactions with silanols, Mobile phase pH incorrect[1], Column contamination/degradationAdjust mobile phase pH (e.g., add 0.1% formic acid), Use a new or end-capped column, Add a competitive base to the mobile phase (e.g., triethylamine (B128534) in low concentrations)
Fronting Sample overload[2], Sample solvent stronger than mobile phase[4]Reduce sample concentration or injection volume, Dissolve sample in the initial mobile phase or a weaker solvent[4]
Broadening Low column efficiency[1], Suboptimal gradient conditions, Extra-column dead volumeReplace the column, Optimize the gradient slope and duration[7], Minimize tubing length and check for leaks

Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Procedure: a. Prepare a standard solution of Tipelukast and its internal standard. b. Run the initial gradient and observe the peak shape. c. If tailing is observed, prepare a new Mobile Phase A with an increased concentration of formic acid (e.g., 0.2%) and re-run the sample. d. If tailing persists, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.05%) to the mobile phase to block active silanol sites. e. If peaks are broad, adjust the gradient profile. A shallower gradient can improve separation and peak shape.[7]

Issue 2: Inconsistent Retention Times

This guide addresses the issue of shifting retention times for Tipelukast and its internal standard.

Troubleshooting Workflow for Inconsistent Retention Times

RetentionTime Start Inconsistent Retention Times CheckSystem Check System Pressure and Pump Performance Start->CheckSystem CheckMobilePhase Verify Mobile Phase Composition and Preparation CheckSystem->CheckMobilePhase Stable PressureFluctuations Address Pump Issues (e.g., leaks, seals, check valves) CheckSystem->PressureFluctuations Fluctuations Observed CheckColumn Ensure Column is Properly Equilibrated CheckMobilePhase->CheckColumn Consistent IncorrectComposition Prepare Fresh Mobile Phase and Degas Thoroughly CheckMobilePhase->IncorrectComposition Inconsistent CheckTemperature Verify Column Oven Temperature Stability CheckColumn->CheckTemperature Sufficient InsufficientEquilibration Increase Column Equilibration Time CheckColumn->InsufficientEquilibration Insufficient TemperatureDrift Ensure Column Oven is Functioning Correctly CheckTemperature->TemperatureDrift Drift Observed End Retention Times Stabilized PressureFluctuations->End IncorrectComposition->End InsufficientEquilibration->End TemperatureDrift->End

Caption: Logical workflow for troubleshooting inconsistent retention times.

Data Presentation: Factors Affecting Retention Time Stability

ParameterPotential IssueRecommended Action
Flow Rate Pump malfunction, leaksCheck system pressure for stability. Inspect pump seals and check valves.
Mobile Phase Incorrect preparation, degradation, evaporationPrepare fresh mobile phase daily. Ensure proper mixing and degassing.
Column Equilibration Insufficient time between runsEnsure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Temperature Fluctuations in column oven temperatureVerify the stability and accuracy of the column oven.

Experimental Protocol: Verifying System Stability

  • Objective: To ensure the LC system is delivering a consistent mobile phase composition and flow rate.

  • Procedure: a. Set up an isocratic run with a single mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B). b. Make a series of 10 consecutive injections of the Tipelukast standard solution. c. Calculate the mean, standard deviation, and relative standard deviation (RSD) of the retention time. d. An RSD of <1% is generally considered acceptable for system suitability. e. If the RSD is >1%, systematically investigate the pump, degasser, and column oven for any malfunctions.

Issue 3: Suboptimal LC Gradient

This guide provides a systematic approach to optimizing the LC gradient for the separation of Tipelukast from endogenous matrix components.

Logical Relationship for Gradient Optimization

GradientOptimization Start Start with a Scouting Gradient (e.g., 5-95% B over 10 min) EvaluateScoutingRun Evaluate Scouting Run: - Retention Time of Tipelukast - Presence of Interferences Start->EvaluateScoutingRun AdjustInitialPercentB Adjust Initial %B to be weaker than elution %B EvaluateScoutingRun->AdjustInitialPercentB AdjustFinalPercentB Adjust Final %B to be stronger than elution %B AdjustInitialPercentB->AdjustFinalPercentB OptimizeGradientSlope Optimize Gradient Slope (Steeper for faster run, Shallower for better resolution) AdjustFinalPercentB->OptimizeGradientSlope FineTune Fine-tune with Isocratic Holds or Segmented Gradients if needed OptimizeGradientSlope->FineTune FinalMethod Final Optimized Gradient Method FineTune->FinalMethod

Caption: A systematic approach to LC gradient optimization.

Data Presentation: Example of Gradient Optimization Steps

Gradient StageScouting GradientOptimized Gradient 1 (Speed)Optimized Gradient 2 (Resolution)
Time (min) %B %B %B
0.053030
1.053030
5.0959570
6.0959595
6.153030
8.053030

Experimental Protocol: Systematic Gradient Optimization

  • Scouting Gradient:

    • Perform an initial fast gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% Acetonitrile over 5-10 minutes).[7] This will provide an estimate of the elution time of Tipelukast.

  • Adjusting the Gradient Range:

    • Based on the scouting run, narrow the gradient range to focus on the elution of Tipelukast. For example, if Tipelukast elutes at 40% Acetonitrile, a new gradient could be from 30% to 50% Acetonitrile.

  • Optimizing the Gradient Slope:

    • To improve resolution between Tipelukast and any co-eluting peaks, decrease the gradient slope (i.e., make the change in %B per unit time smaller).[8]

    • To decrease the run time, a steeper gradient can be employed, provided resolution is adequate.

  • Finalizing the Method:

    • Once a suitable gradient is established, ensure an adequate re-equilibration time at the initial conditions before the next injection to maintain reproducibility. A general rule is to have an equilibration time of at least 5-10 column volumes.

References

Troubleshooting poor peak shape in Hydroxy Tipelukast-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Hydroxy Tipelukast-d6.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in the analysis of this compound?

Poor peak shape in the analysis of this compound, and other similar compounds, can manifest as peak tailing, fronting, or splitting. The most common causes are related to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, column problems, or improper sample preparation.[1][2][3] Specifically, for a basic compound like this compound, interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing.[3][4]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][5] For basic compounds like this compound, the primary cause is often strong interactions with acidic silanol groups on the column's stationary phase.[3] Other potential causes include column overload, packing bed deformation, and excessive column dead volume.[2]

To address peak tailing, consider the following troubleshooting steps:

  • Mobile Phase pH Adjustment: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.[2] Conversely, a higher pH can suppress the ionization of the basic analyte, also leading to improved peak shape.

  • Use of an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which minimizes secondary interactions.[2]

  • Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[3][6]

  • Sample Concentration Reduction: Diluting the sample can help determine if column overload is the cause.[1][2] If peak shape improves with dilution, consider reducing the sample load or using a column with a higher capacity.

  • Column Health Check: If all peaks in the chromatogram are tailing, it might indicate a physical issue with the column, such as a partially blocked inlet frit or a void at the column inlet.[7] Backflushing the column or replacing it may be necessary.[7]

Q3: I am observing peak fronting for this compound. What does this indicate?

Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing.[1][7] It can be caused by several factors, including:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[2][5] Ensure the sample is completely dissolved in a solvent compatible with the mobile phase.

  • Column Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[1] Try reducing the concentration of the sample.

  • Column Collapse: Operating the column under harsh conditions, such as extreme pH or temperature, can cause the packed bed to collapse, resulting in peak fronting.[2][3] Always operate the column within the manufacturer's recommended parameters.

Q4: Why do I see split peaks for my this compound analysis?

Split peaks can be caused by a blockage at the column inlet frit, a partially clogged injector, or a disturbed column bed at the inlet.[7] If all peaks in the chromatogram are split, the issue is likely pre-column.[7] Another cause can be the sample solvent being too different from the mobile phase, causing poor sample focusing at the head of the column.[8][9] It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[6]

Q5: Can the deuterium (B1214612) labeling in this compound affect its peak shape?

While the primary purpose of deuterium labeling is to create a mass shift for use as an internal standard in mass spectrometry, it can sometimes lead to a slight difference in retention time compared to the unlabeled analyte, known as the chromatographic isotope effect.[6][10] However, the deuterium labeling itself is not a direct cause of poor peak shape. The underlying chromatographic conditions that cause poor peak shape for the unlabeled analyte will also affect the deuterated standard.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH for Better Peak Shape

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[11][12][13]

Experimental Protocol:

  • Determine the pKa of Hydroxy Tipelukast: If the pKa is not known, it can be estimated using prediction software or determined experimentally.

  • Prepare a Series of Mobile Phases: Prepare identical mobile phases with varying pH values. For a basic compound, it is advisable to test pH values both 2 units below and 2 units above the pKa. For example, if the pKa is 8.0, test mobile phases with pH 3.0, 4.0, 5.0, 6.0, 9.0, 10.0, and 11.0. Ensure the chosen pH is within the stable range for the column being used.[7]

  • Use Appropriate Buffers: Use a buffer concentration of at least 10-20 mM to ensure stable pH.[7] Common buffers for reversed-phase LC-MS include ammonium (B1175870) formate (B1220265) and ammonium acetate.

  • Equilibrate the Column: For each new mobile phase pH, ensure the column is thoroughly equilibrated. This may require flushing with 10-20 column volumes of the new mobile phase.

  • Inject the Sample and Evaluate Peak Shape: Inject a standard solution of this compound and evaluate the peak shape (asymmetry factor) at each pH.

Data Presentation:

Mobile Phase pHPeak Asymmetry FactorObservations
3.01.1Symmetrical peak
4.01.3Minor tailing
5.01.8Significant tailing
6.02.5Severe tailing
9.01.5Moderate tailing
10.01.1Symmetrical peak
11.01.0Excellent symmetry

Note: Data is illustrative and will vary based on the specific compound and chromatographic conditions.

Guide 2: Troubleshooting Workflow for Poor Peak Shape

This workflow provides a logical sequence of steps to diagnose and resolve poor peak shape issues.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue: - Column Contamination/Void - Blocked Frit - Leaks check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue: - Secondary Interactions - Column Overload - Poor Solubility check_all_peaks->analyte_issue No yes_all Yes no_all No system_solution Solution: - Backflush/Replace Column - Check Connections - Inspect Injector system_issue->system_solution optimize_method Optimize Method: - Adjust Mobile Phase pH - Reduce Sample Concentration - Change Sample Solvent - Use End-Capped Column analyte_issue->optimize_method

Troubleshooting workflow for poor peak shape.
Guide 3: The Role of Secondary Interactions in Peak Tailing

This diagram illustrates how secondary interactions between a basic analyte, such as this compound, and residual silanol groups on the stationary phase can lead to peak tailing.

G cluster_0 Ideal Chromatography cluster_1 Peak Tailing due to Secondary Interactions A Analyte B Stationary Phase (C18) A->B Primary Interaction (Hydrophobic) C Symmetrical Peak B->C Uniform Elution D Basic Analyte (e.g., this compound) E Stationary Phase with Residual Silanols (Si-OH) D->E G Primary Interaction (Hydrophobic) H Secondary Interaction (Ionic) F Tailing Peak G->F Fast Elution H->F Slow Elution

Mechanism of peak tailing from secondary interactions.

References

Technical Support Center: Enhancing Precision and Accuracy in Tipelukast Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tipelukast analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high precision and accuracy in the quantification of Tipelukast. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Tipelukast and what is its mechanism of action?

Tipelukast (also known as MN-001) is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1] Its mechanism of action is multifactorial and includes:

  • Leukotriene (LT) receptor antagonism: It blocks the action of leukotrienes, which are inflammatory mediators.[2][3]

  • Phosphodiesterase (PDE) inhibition: It primarily inhibits PDE3 and PDE4.[2][3]

  • 5-lipoxygenase (5-LO) inhibition: It inhibits the enzyme responsible for the production of leukotrienes.[2][3]

This combined activity helps to reduce inflammation and fibrosis.[2]

Q2: What are the common analytical techniques for quantifying Tipelukast in biological matrices?

The most common and recommended technique for quantifying Tipelukast in biological matrices such as human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, which is crucial for bioanalytical assays.[1] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, though it may be less sensitive than LC-MS/MS.

Q3: How should I prepare my plasma samples for Tipelukast analysis?

Common sample preparation techniques for Tipelukast and structurally similar compounds include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to remove proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates Tipelukast from the plasma matrix by partitioning it into an immiscible organic solvent.[4][5]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain Tipelukast while the plasma matrix is washed away. The purified Tipelukast is then eluted with a suitable solvent.[6]

The choice of method will depend on the required level of cleanliness of the extract and the analytical technique being used.

Q4: What are the critical storage conditions for Tipelukast samples?

For long-term stability, Tipelukast in biological matrices should be stored at -70°C or below . Stability studies for similar compounds have shown that they are stable through multiple freeze-thaw cycles when stored at these temperatures. For short-term storage during sample preparation, it is advisable to keep the samples on ice or at refrigerated temperatures (2-8°C) to minimize degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Sample overload.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure Tipelukast is in a single ionic state. 3. Add a competing agent (e.g., a small amount of acid or base) to the mobile phase. 4. Dilute the sample.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks in the HPLC/LC system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Perform system maintenance, check for leaks, and ensure the pump is delivering a constant flow rate.
Low Analyte Recovery 1. Inefficient extraction during sample preparation (LLE or SPE). 2. Analyte degradation during sample processing. 3. Adsorption of the analyte to container surfaces.1. Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, evaluate different sorbents and elution solvents. 2. Keep samples on ice during preparation and minimize processing time. 3. Use low-adsorption microcentrifuge tubes and pipette tips.
High Background Noise or Matrix Effects in LC-MS/MS 1. Insufficient sample cleanup. 2. Co-elution of matrix components with Tipelukast. 3. Contaminated mobile phase or LC-MS system.1. Switch to a more rigorous sample preparation method (e.g., from PPT to SPE). 2. Optimize the chromatographic gradient to better separate Tipelukast from interfering compounds. 3. Use high-purity solvents and flush the LC-MS system thoroughly.
Failed System Suitability 1. Column performance has deteriorated. 2. Mobile phase is not properly prepared or degassed. 3. Injector or detector malfunction.1. Replace the analytical column. 2. Prepare fresh mobile phase and degas it before use. 3. Troubleshoot the injector and detector according to the manufacturer's guidelines.

Quantitative Data Summary

The following tables summarize typical validation parameters for bioanalytical methods of compounds structurally similar to Tipelukast, such as Montelukast. These values can serve as a benchmark when developing and validating an assay for Tipelukast.

Table 1: Linearity and Sensitivity of Analytical Methods for Leukotriene Receptor Antagonists in Human Plasma

Analytical Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Correlation Coefficient (r²)
LC-MS/MS1.0 - 800.01.0> 0.999
LC-MS/MS2.5 - 600.02.5> 0.99
HPLC-Fluorescence10 - 100010> 0.998

Data is based on methods developed for Montelukast and may vary for Tipelukast.

Table 2: Precision and Accuracy of LC-MS/MS Methods for Leukotriene Receptor Antagonists in Human Plasma

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
LLOQ3.0< 7.1< 4.498.3 - 99.498.1 - 99.2
Low30.0< 5.5< 3.897.5 - 102.198.5 - 101.5
Medium240.0< 3.2< 3.498.9 - 101.299.0 - 100.8
High560.0< 1.9< 3.599.1 - 100.598.7 - 101.1

Data is based on methods developed for Montelukast and should be validated for Tipelukast. The acceptance criteria for precision are typically <%15 CV (except for LLOQ, <%20 CV), and for accuracy are typically within 85-115% of the nominal value (except for LLOQ, 80-120%).[7]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for Montelukast and should be optimized for Tipelukast.[4]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of internal standard solution (e.g., a stable isotope-labeled Tipelukast or a structurally similar compound like Montelukast-d6).

  • Vortex for 10 seconds.

  • Add 50 µL of saturated sodium bicarbonate solution and vortex for another 10 seconds.

  • Add 2 mL of tert-butyl methyl ether, vortex for 2 minutes, and then centrifuge at 5000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Development of a Stability-Indicating HPLC Method (Forced Degradation Study)

Forced degradation studies are essential to develop a stability-indicating method that can separate Tipelukast from its degradation products.[8][9]

  • Acid Hydrolysis: Dissolve Tipelukast in a solution of 0.1 N HCl and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve Tipelukast in a solution of 0.1 N NaOH and incubate at 60°C for 2 hours.

  • Oxidative Degradation: Dissolve Tipelukast in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Tipelukast to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Tipelukast to UV light (254 nm) for 24 hours.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC to check for the formation of degradation products and the decrease in the main peak area.

Visualizations

Tipelukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Leukotrienes Leukotrienes (e.g., LTD4) Five_LO->Leukotrienes LT_Receptor Leukotriene Receptor Leukotrienes->LT_Receptor Inflammation_Fibrosis Inflammation & Fibrosis LT_Receptor->Inflammation_Fibrosis Tipelukast Tipelukast Tipelukast->Five_LO Inhibits Tipelukast->LT_Receptor Antagonizes PDE Phosphodiesterases (PDE3, PDE4) Tipelukast->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Anti_inflammatory_effects Anti-inflammatory Effects cAMP->Anti_inflammatory_effects Promotes

Caption: Mechanism of action of Tipelukast.

Experimental_Workflow start Start sample_collection Plasma Sample Collection start->sample_collection sample_prep Sample Preparation (PPT, LLE, or SPE) sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing results Results data_processing->results

Caption: General workflow for Tipelukast bioanalysis.

Troubleshooting_Logic start Inaccurate or Imprecise Results check_system_suitability Check System Suitability? start->check_system_suitability system_fail System Suitability Failed check_system_suitability->system_fail No system_pass System Suitability Passed check_system_suitability->system_pass Yes troubleshoot_hplc Troubleshoot HPLC/LC-MS (Column, Mobile Phase, Pump) system_fail->troubleshoot_hplc troubleshoot_hplc->check_system_suitability check_sample_prep Review Sample Preparation? system_pass->check_sample_prep sample_prep_issue Sample Prep Issue (e.g., Low Recovery) check_sample_prep->sample_prep_issue Issue Found sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok No Issue optimize_prep Optimize Extraction Protocol sample_prep_issue->optimize_prep optimize_prep->check_sample_prep check_calibration Review Calibration Curve? sample_prep_ok->check_calibration cal_issue Calibration Issue (e.g., Non-linear) check_calibration->cal_issue Issue Found end Accurate Results check_calibration->end No Issue prepare_new_standards Prepare Fresh Standards & Calibrators cal_issue->prepare_new_standards prepare_new_standards->check_calibration

Caption: Troubleshooting workflow for Tipelukast assays.

References

Technical Support Center: Stability of Hydroxy Tipelukast-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Hydroxy Tipelukast-d6 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

The primary stability concerns for this compound, a deuterated compound, in biological matrices (e.g., plasma, serum, urine) revolve around maintaining its structural and isotopic integrity throughout the analytical process. Key concerns include:

  • Degradation: Like its non-deuterated analog, this compound can be susceptible to chemical, enzymatic, and physical degradation. Factors such as temperature, pH, light exposure, and enzymatic activity in the biological matrix can contribute to its breakdown.[1]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the molecule, particularly those on heteroatoms like -OH or -NH, can be replaced by hydrogen atoms from the surrounding aqueous environment of the biological matrix or mobile phase.[2] This can lead to a decrease in the deuterated internal standard's signal and an artificial increase in the signal of the unlabeled analyte.

  • Adsorption: The compound may adsorb to the surface of storage containers or labware, leading to a decrease in its effective concentration.

Q2: How can I minimize the risk of isotopic exchange during sample handling and analysis?

To minimize isotopic exchange, consider the following preventative measures:

  • pH Control: Maintain a stable pH environment for the samples, as extremes in pH can catalyze isotopic exchange.

  • Temperature Control: Keep samples at recommended storage temperatures (typically frozen) to slow down chemical reactions, including isotopic exchange.[3]

  • Solvent Choice: When preparing stock solutions, use aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO.[3]

  • Minimize Exposure: Reduce the time the deuterated standard is in an aqueous matrix before analysis.[2]

Q3: What are the recommended storage conditions for biological samples containing this compound?

Proper storage is crucial for maintaining the stability of this compound. General recommendations include:

  • Long-Term Storage: For long-term stability, samples should be stored at ultra-low temperatures, such as -70°C or -80°C.[4]

  • Short-Term Storage: For short-term (bench-top) stability, samples should be kept on ice or in a refrigerated environment (2-8°C) to minimize degradation.[5]

  • Freeze-Thaw Cycles: The number of freeze-thaw cycles should be minimized as repeated cycles can lead to degradation of the analyte.[3][4] It is advisable to aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Response of this compound (Internal Standard)
  • Symptom: A gradual or sudden decrease in the peak area or height of this compound across an analytical run.

  • Possible Causes:

    • Degradation: The internal standard may be degrading in the matrix or on the autosampler.

    • Isotopic Exchange: Deuterium may be exchanging with hydrogen from the matrix or mobile phase.[2]

    • Adsorption: The compound may be adsorbing to vials or tubing.

    • Inconsistent Pipetting: Inaccurate addition of the internal standard to the samples.

  • Troubleshooting Steps:

    • Verify Stability: Conduct bench-top and autosampler stability tests to confirm that the internal standard is stable under the analytical conditions.

    • Investigate Isotopic Exchange: Analyze a sample of the internal standard in the matrix at different time points to check for the appearance of the non-deuterated Hydroxy Tipelukast signal.

    • Check for Adsorption: Use silanized glassware or low-adsorption microplates to minimize surface binding.

    • Review Pipetting Technique: Ensure pipettes are calibrated and that the internal standard is being added consistently to all samples.

Issue 2: Poor Reproducibility of Quality Control (QC) Samples
  • Symptom: High coefficient of variation (%CV) for QC samples at low, medium, and high concentrations.

  • Possible Causes:

    • Analyte Instability: this compound may not be stable under the storage or experimental conditions.

    • Matrix Effects: Components in the biological matrix may be suppressing or enhancing the ionization of the analyte and/or internal standard.[2][6]

    • Inhomogeneous Samples: The analyte may not be uniformly distributed in the matrix after thawing.

  • Troubleshooting Steps:

    • Perform Comprehensive Stability Testing: Validate the freeze-thaw, bench-top, and long-term stability of this compound in the specific biological matrix being used.

    • Evaluate Matrix Effects: Prepare QC samples in at least six different lots of the biological matrix to assess the impact of biological variability.

    • Ensure Proper Thawing and Mixing: Thaw samples completely and vortex thoroughly before extraction to ensure a homogeneous mixture.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into the biological matrix to prepare low and high concentration Quality Control (QC) samples.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline (T=0) concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically 3-5 cycles).

  • Analysis: After the final thaw, analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration and %CV for each set of QC samples. The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Bench-Top (Short-Term) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration equivalent to the expected sample handling time.

Methodology:

  • Sample Preparation: Prepare low and high concentration QC samples in the biological matrix.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration.

  • Incubation: Let the remaining QC samples sit on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the incubated QC samples.

  • Data Evaluation: The mean concentration of the incubated samples should be within ±15% of the baseline concentration.

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of this compound in a biological matrix under intended long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare a set of low and high concentration QC samples in the biological matrix.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: Analyze a subset of the QC samples (n=3 for each concentration) at various time points (e.g., 1, 3, 6, and 12 months).

  • Data Evaluation: The mean concentration of the stored QC samples at each time point should be within ±15% of the initial concentration.

Quantitative Data Summary

The stability of this compound is assessed by comparing the mean concentration of the test samples to a baseline. The acceptance criteria are typically as follows:

Stability TestNumber of QC LevelsReplicates per LevelAcceptance Criteria (% Deviation from Baseline)
Freeze-Thaw Stability2 (Low and High)≥ 3Within ±15%
Bench-Top Stability2 (Low and High)≥ 3Within ±15%
Long-Term Stability2 (Low and High)≥ 3Within ±15%
Stock Solution Stability2 (Low and High)≥ 3Within ±10%

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_tests Stability Assessment cluster_analysis Analysis & Evaluation Prep Spike this compound into Biological Matrix QC_Low Low Conc. QC Prep->QC_Low QC_High High Conc. QC Prep->QC_High FT Freeze-Thaw Cycles QC_Low->FT BT Bench-Top Incubation QC_Low->BT LT Long-Term Storage QC_Low->LT QC_High->FT QC_High->BT QC_High->LT Analysis LC-MS/MS Analysis FT->Analysis BT->Analysis LT->Analysis Data_Eval Data Evaluation (Compare to Baseline) Analysis->Data_Eval

Caption: Workflow for Stability Testing of this compound.

Troubleshooting_Logic Start Inconsistent IS Response? Degradation Check Bench-Top & Autosampler Stability Start->Degradation Yes Result_Stable IS Stable Start->Result_Stable No Isotopic_Exchange Monitor for Unlabeled Analyte Appearance Degradation->Isotopic_Exchange Adsorption Use Low-Adsorption Labware Isotopic_Exchange->Adsorption Adsorption->Result_Stable If Resolved Result_Unstable IS Unstable Adsorption->Result_Unstable If Unresolved

Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.

References

Technical Support Center: Minimizing Ion Suppression for Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Hydroxy Tipelukast-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This phenomenon can lead to decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1]

Q2: How does a deuterated internal standard like this compound help in quantitative analysis?

A2: Deuterated internal standards (D-IS) are a type of stable isotope-labeled internal standard (SIL-IS) and are considered the "gold standard" for quantitative LC-MS/MS.[3] They are chemically almost identical to the analyte of interest. The key assumption is that the D-IS will co-elute with the analyte and experience the same degree of ion suppression.[3][4] By measuring the ratio of the analyte signal to the D-IS signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[4]

Q3: Can ion suppression still be an issue even when using a deuterated internal standard?

A3: Yes, differential ion suppression can occur. This happens when the analyte and the deuterated internal standard are affected differently by the matrix.[4] A primary cause is a slight chromatographic separation between the analyte and the D-IS, often due to the "deuterium isotope effect."[4] If this separation occurs in a region of significant ion suppression, the two compounds will experience different degrees of signal suppression, leading to inaccurate results.[4]

Q4: What are the most common sources of ion suppression in bioanalysis?

A4: Common sources of ion suppression include:

  • Endogenous matrix components: These are substances naturally present in biological samples, such as salts, phospholipids, proteins, and lipids.[5][6]

  • Exogenous substances: These are contaminants introduced during sample collection or preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives.[5][6]

  • Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.[6]

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving ion suppression issues encountered during the analysis of this compound.

Problem: I am observing low signal intensity or high variability in my results for this compound.

This could be due to ion suppression. Follow these steps to diagnose and mitigate the issue.

Step 1: Assess the Presence and Severity of Ion Suppression

Q: How can I determine if ion suppression is affecting my analysis?

A: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[3]

  • Experimental Protocol: Post-Column Infusion

    • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

    • Analysis: Inject a blank matrix sample (e.g., plasma extract without the analyte).

    • Evaluation: Monitor the signal of the infused this compound. A stable, flat baseline is expected. Any significant dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components. An increase in the signal indicates ion enhancement.[3]

Step 2: Optimize Sample Preparation

Q: My post-column infusion experiment shows significant ion suppression. What should I do next?

A: Improving your sample preparation method is one of the most effective ways to reduce matrix effects.[1][7]

  • Recommendation: Evaluate different sample preparation techniques to determine which provides the cleanest extract.

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Often results in "dirty" extracts with significant matrix components remaining, including phospholipids.[7][8]
Liquid-Liquid Extraction (LLE) Generally provides cleaner extracts than PPT, leading to less ion suppression.[1]Can be more time-consuming and may have lower recovery for highly polar compounds.
Solid-Phase Extraction (SPE) Can provide very clean extracts by selectively isolating the analyte.[9]Requires method development and can be more expensive.
  • Experimental Protocol: Matrix Effect Evaluation

    • Prepare three sets of samples:

      • Set A (Neat Solution): this compound in a clean solvent.

      • Set B (Post-extraction Spike): Blank matrix extract spiked with this compound.

      • Set C (Pre-extraction Spike): Blank matrix spiked with this compound, then extracted.

    • Analyze all three sets and compare the peak areas.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5]

    • Calculate Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Calculate Process Efficiency (PE):

      • PE = MF x RE

Step 3: Optimize Chromatographic Conditions

Q: I've improved my sample preparation, but still observe ion suppression. What chromatographic parameters can I adjust?

A: Modifying your LC method can help separate this compound from interfering matrix components.[10]

  • Recommendations:

    • Change the Stationary Phase: Use a column with a different chemistry (e.g., biphenyl, pentafluorophenyl) to alter selectivity.

    • Modify the Mobile Phase:

    • Adjust the Gradient: A shallower gradient can improve the separation of the analyte from interferences.

    • Reduce Flow Rate: Lowering the flow rate can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant of non-volatile salts.[1][10]

Step 4: Optimize Mass Spectrometer Source Parameters

Q: Can I adjust the mass spectrometer settings to reduce ion suppression?

A: Yes, optimizing the ion source parameters can improve the ionization efficiency of this compound.[12]

  • Recommendations:

    • Ionization Mode: If possible, switch between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression than ESI.[1][9] If using ESI, consider switching between positive and negative ionization modes.[1]

    • Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the signal for this compound.[13][14]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting ion suppression.

IonSuppressionTroubleshooting Start Start: Low Signal or High Variability AssessSuppression Step 1: Assess Ion Suppression (Post-Column Infusion) Start->AssessSuppression SuppressionPresent Ion Suppression Detected? AssessSuppression->SuppressionPresent OptimizeSamplePrep Step 2: Optimize Sample Preparation (PPT, LLE, SPE) SuppressionPresent->OptimizeSamplePrep Yes NoSuppression No Significant Suppression Investigate Other Causes SuppressionPresent->NoSuppression No SuppressionResolved1 Suppression Mitigated? OptimizeSamplePrep->SuppressionResolved1 OptimizeChroma Step 3: Optimize Chromatography (Column, Mobile Phase, Gradient) SuppressionResolved1->OptimizeChroma No EndSuccess End: Analysis Optimized SuppressionResolved1->EndSuccess Yes SuppressionResolved2 Suppression Mitigated? OptimizeChroma->SuppressionResolved2 OptimizeMS Step 4: Optimize MS Source (Ionization Mode, Source Parameters) SuppressionResolved2->OptimizeMS No SuppressionResolved2->EndSuccess Yes SuppressionResolved3 Suppression Mitigated? OptimizeMS->SuppressionResolved3 SuppressionResolved3->EndSuccess Yes EndFail End: Consult Further Expertise SuppressionResolved3->EndFail No

Caption: A workflow for troubleshooting ion suppression.

IonSuppressionMechanism cluster_LC LC Eluent cluster_ESI ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet GasPhase Gas Phase Ions Droplet->GasPhase Competition for charge & surface area MS Mass Spectrometer GasPhase->MS Reduced Analyte Ions

References

Calibration curve optimization for Tipelukast quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Tipelukast in biological matrices. As a validated analytical method for Tipelukast is not publicly available, this guide proposes a method adapted from validated assays for Montelukast, a structurally and functionally similar leukotriene receptor antagonist. All protocols and performance characteristics should be thoroughly validated in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is there no specific validated public method for Tipelukast quantification?

A1: Tipelukast is an investigational drug, and as such, detailed analytical methods are often proprietary to the developing pharmaceutical companies and are not always published in the public domain.

Q2: What is the basis for adapting a Montelukast method for Tipelukast quantification?

A2: Tipelukast and Montelukast are both leukotriene receptor antagonists with structural similarities. This suggests that they will have comparable physicochemical properties, allowing for the adaptation of existing, well-established analytical methods for Montelukast as a starting point for Tipelukast analysis.

Q3: What are the key considerations when adapting a Montelukast method for Tipelukast?

A3: Key considerations include potential differences in retention time, mass fragmentation patterns (for LC-MS/MS), optimal UV wavelength, and the potential for interference from metabolites. It is crucial to perform a full method validation for Tipelukast to ensure accuracy, precision, and selectivity.

Q4: Is a stable isotope-labeled internal standard available for Tipelukast?

A4: A dedicated stable isotope-labeled internal standard for Tipelukast may not be commercially available. In such cases, a structurally similar compound can be used as an internal standard, provided it is demonstrated to be suitable during method validation. Montelukast-d6 could be a potential candidate.

Proposed Analytical Methods for Tipelukast Quantification

Two primary methods are proposed, leveraging common techniques for the analysis of similar molecules.

LC-MS/MS Method (Recommended for High Sensitivity and Selectivity)

This method is adapted from established protocols for Montelukast in human plasma and is suitable for pharmacokinetic studies.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., Montelukast-d6 at 100 ng/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical - requires optimization):

      • Tipelukast: Precursor ion (e.g., m/z 531.2) → Product ion (to be determined).

      • Internal Standard (Montelukast-d6): m/z 592.3 → 574.2.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

HPLC-UV Method (Suitable for Higher Concentration Samples)

This method is adapted from protocols for the analysis of Montelukast in pharmaceutical dosage forms and may be suitable for in vitro studies or formulations analysis.

Experimental Protocol:

  • Sample Preparation (Dilution):

    • Dilute the sample in the mobile phase to a concentration within the calibration curve range.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 1 mM sodium acetate (B1210297) buffer (pH 6.3 with acetic acid) in a 90:10 v/v ratio.[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 285 nm.[1]

Data Presentation

The following tables summarize the expected performance characteristics of the proposed methods, based on typical validation data for Montelukast analysis. These values should be used as a guide and must be established for Tipelukast during in-house method validation.

Table 1: Proposed LC-MS/MS Method Performance Characteristics

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%

Table 2: Proposed HPLC-UV Method Performance Characteristics

ParameterExpected Value
Linearity Range1 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~1.3 µg/mL[1]
Limit of Quantification (LOQ)~4.0 µg/mL[1]
Precision (%RSD)< 2%
Accuracy (%Recovery)98 - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (LC-MS/MS) cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Tipelukast calibration_curve->quantification

Caption: Proposed experimental workflow for Tipelukast quantification by LC-MS/MS.

Troubleshooting Decision Tree

troubleshooting_tree cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_calibration Calibration Curve Issues start Analytical Issue Encountered peak_tailing Peak Tailing/Fronting? start->peak_tailing low_signal Low Signal Intensity? start->low_signal non_linear Non-linear calibration curve? start->non_linear check_column Check column for degradation peak_tailing->check_column check_mobile_phase Check mobile phase pH and composition peak_tailing->check_mobile_phase check_sample_solvent Ensure sample is dissolved in mobile phase peak_tailing->check_sample_solvent optimize_ms Optimize MS parameters (source, MRM) low_signal->optimize_ms check_sample_prep Check sample preparation for analyte loss low_signal->check_sample_prep check_injection Check injector for issues low_signal->check_injection check_standards Check standard preparation and stability non_linear->check_standards check_is Check internal standard response non_linear->check_is check_range Evaluate linearity range non_linear->check_range

Caption: Troubleshooting decision tree for common issues in Tipelukast analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for Tipelukast (as a carboxylic acid, a slightly acidic pH may improve peak shape). 2. Prepare fresh mobile phase.
Sample Solvent Mismatch 1. Whenever possible, dissolve the final sample in the initial mobile phase. 2. If a stronger solvent is used for reconstitution, reduce the injection volume.
Column Overload 1. Dilute the sample and reinject.

Issue 2: Low Sensitivity / Poor Signal

Possible Cause Troubleshooting Step
Suboptimal MS/MS Parameters 1. Perform a full optimization of the MRM transitions and source parameters (e.g., collision energy, source temperature, gas flows) for Tipelukast.
Analyte Loss During Sample Preparation 1. Evaluate the efficiency of the protein precipitation and evaporation steps. 2. Consider alternative extraction methods like solid-phase extraction (SPE).
Ion Suppression (Matrix Effects) 1. Infuse a standard solution of Tipelukast post-column while injecting an extracted blank matrix sample to identify regions of ion suppression. 2. Adjust chromatography to separate Tipelukast from the suppression zone.
Injector Issues 1. Check for clogs or leaks in the injector. 2. Ensure the correct injection volume is being delivered.

Issue 3: Non-linear or Irreproducible Calibration Curve

Possible Cause Troubleshooting Step
Inaccurate Standard Preparation 1. Prepare fresh calibration standards from a new stock solution. 2. Verify the accuracy of pipettes and balances.
Standard or Analyte Instability 1. Evaluate the stability of Tipelukast in the stock solution and in the final extracted samples under the storage conditions used.
Variable Internal Standard Response 1. Ensure consistent addition of the internal standard to all samples. 2. Check for any matrix effects that may be affecting the internal standard differently than the analyte.
Detector Saturation 1. If the curve is flattening at higher concentrations, extend the calibration range with lower concentration standards or dilute samples that fall in the high concentration range.
Inappropriate Linear Range 1. Narrow the calibration range to the expected concentration of the unknown samples.

References

Quality control sample preparation for Tipelukast analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tipelukast Analysis

Welcome to the technical support center for the analysis of Tipelukast. This guide is designed for researchers, scientists, and drug development professionals to assist with quality control (QC) sample preparation and to provide troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of Tipelukast in biological matrices?

A1: The preferred method for quantifying Tipelukast in biological matrices, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for pharmacokinetic and toxicokinetic studies.[1] While a validated method specific to Tipelukast may not be publicly available as it is an investigational drug, methodologies developed for structurally similar compounds like Montelukast can be adapted and validated.

Q2: How should I prepare stock and working solutions for Tipelukast analysis?

A2: Proper preparation of stock and working solutions is critical for accurate quantification. Here is a general guideline:

  • Tipelukast Stock Solution (1 mg/mL): Dissolve 10 mg of Tipelukast reference standard in 10 mL of HPLC-grade methanol.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): If using a stable isotope-labeled internal standard such as Tipelukast-d4, dissolve 1 mg in 1 mL of methanol.[1]

  • Working Standard and QC Samples: These are prepared by serially diluting the stock solution with drug-free human plasma to achieve the desired concentrations for the calibration curve and quality control samples.[1]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile (B52724) and water.[1]

Q3: What are the key considerations when selecting an internal standard (IS) for Tipelukast analysis?

A3: Given that a dedicated stable isotope-labeled internal standard for Tipelukast may not be readily available, a careful selection is necessary. A stable isotope-labeled analog is the best choice to ensure the highest accuracy and precision.[1] If a labeled Tipelukast is not available, a structurally similar compound with a stable isotope label, such as Montelukast-d6, could be considered. However, it must undergo rigorous validation to ensure it effectively mimics the behavior of Tipelukast during sample processing and analysis.[1]

Q4: What is a common sample preparation technique for analyzing Tipelukast in plasma?

A4: Protein precipitation is a common and effective method for preparing plasma samples for Tipelukast analysis. This technique involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation. This process cleans up the sample and makes it suitable for LC-MS/MS analysis.[1] An acetonitrile to plasma ratio of 4:1 has been shown to produce a clean plasma sample for the analysis of similar compounds.

Experimental Protocols

Protocol 1: Quantification of Tipelukast in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for structurally similar compounds and should be fully validated for Tipelukast before implementation in regulated studies.[1]

Materials and Reagents:

  • Tipelukast reference standard

  • Tipelukast-d4 (or a suitable stable isotope-labeled IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate (B1220265) (analytical grade)

  • Formic acid (analytical grade)

  • Drug-free human plasma (with anticoagulant)

  • Deionized water

Instrumentation:

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[1]

Solution Preparation:

SolutionComposition
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Tipelukast Stock 1 mg/mL in methanol[1]
IS Stock 1 mg/mL in methanol[1]
IS Working Solution 100 ng/mL in 50:50 acetonitrile:water[1]

Sample Preparation Workflow:

A visual representation of the sample preparation workflow is provided below.

G cluster_prep Sample Preparation plasma Plasma Sample is_add Add Internal Standard Working Solution plasma->is_add vortex1 Vortex is_add->vortex1 precipitate Add Acetonitrile (Protein Precipitation) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Workflow for Plasma Sample Preparation.

Troubleshooting Guide

This section addresses common issues that may arise during the analysis of Tipelukast.

Issue Potential Cause Recommended Action
Poor Peak Shape Column contamination or degradationFlush the column with a strong solvent or replace the guard/analytical column.[2][3]
Inappropriate mobile phase pHEnsure the mobile phase pH is appropriate for Tipelukast. Consider adding a buffer to the mobile phase.[3]
Sample solvent mismatchDilute the sample in a solvent that is the same or weaker than the initial mobile phase.[2]
Low Sensitivity Incorrect instrument settingsVerify detector settings, injection volume, and mobile phase flow rate.[2]
Sample degradationPrepare fresh samples and standards. Ensure proper storage conditions.
Inefficient ionizationOptimize mass spectrometer source parameters.
High Variability in Results Inconsistent sample preparationEnsure precise and consistent pipetting and solvent additions.
Unsuitable internal standardValidate that the internal standard tracks Tipelukast's behavior accurately. If not, a different IS may be needed.[1]
System instabilityCheck for leaks in the LC system and ensure the pump is delivering a stable flow.
Peak Tailing Secondary interactions with the stationary phaseAdd a buffer to the mobile phase to block active sites on the silica (B1680970) surface.[3]
Column overloadReduce the injection volume or dilute the sample.

Troubleshooting Workflow:

The following diagram outlines a logical approach to troubleshooting common analytical issues.

G cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_variability Variability Issues start Analytical Issue Identified check_peak Evaluate Peak Shape (Tailing, Fronting, Broad) start->check_peak check_sensitivity Assess Sensitivity (Low Signal, High Noise) start->check_sensitivity check_variability Analyze Result Variability (Poor Precision) start->check_variability peak_cause Potential Causes: - Column Contamination - Mobile Phase pH - Solvent Mismatch check_peak->peak_cause sens_cause Potential Causes: - Incorrect Settings - Sample Degradation - Poor Ionization check_sensitivity->sens_cause var_cause Potential Causes: - Inconsistent Prep - Unsuitable IS - System Instability check_variability->var_cause peak_action Actions: 1. Flush/Replace Column 2. Adjust Mobile Phase 3. Match Sample Solvent peak_cause->peak_action end Problem Resolved peak_action->end sens_action Actions: 1. Verify Instrument Settings 2. Prepare Fresh Samples 3. Optimize MS Source sens_cause->sens_action sens_action->end var_action Actions: 1. Review Pipetting Technique 2. Validate Internal Standard 3. Check for Leaks var_cause->var_action var_action->end

Caption: Troubleshooting Flowchart for Tipelukast Analysis.

References

Deuterium exchange issues with Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for users of Hydroxy Tipelukast-d6 as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is Deuterium (B1214612) Exchange and Why is it a Concern for this compound?

Deuterium exchange, or back-exchange, is a chemical process where deuterium atoms on a stable isotope-labeled (SIL) internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[1] This can compromise the accuracy of quantitative analyses. If the deuterated internal standard loses its deuterium atoms, its mass will decrease, potentially leading to an underestimation of the analyte concentration. In severe cases, the internal standard can be converted back to the unlabeled analyte, creating a "false positive" signal.

Hydroxy Tipelukast contains several functional groups, including a phenolic hydroxyl group and a carboxylic acid group, which have exchangeable protons. If the deuterium labels in this compound are placed on these heteroatoms (-OH, -COOH), they will be highly susceptible to exchange.[2] Additionally, deuterium atoms on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain pH conditions.[2]

Q2: Which Deuterium Labels on this compound are Most Susceptible to Exchange?

Based on the structure of Hydroxy Tipelukast, the most labile positions for deuterium labels would be:

  • On the phenolic hydroxyl group: Deuterium at this position is highly prone to rapid exchange with protons from protic solvents like water and methanol.

  • On the carboxylic acid group: Similar to the phenolic hydroxyl group, the deuterium on the carboxylic acid is readily exchangeable.

  • On the carbon alpha to the acetyl carbonyl groups: The hydrogens (and therefore, any deuterium labels) on the carbons adjacent to the two acetyl groups on the aromatic rings are acidic and can be susceptible to exchange, particularly under basic or acidic conditions.[3]

It is crucial to use a this compound internal standard where the deuterium labels are placed in stable, non-exchangeable positions on the carbon skeleton of the molecule, away from these labile sites.

Q3: What Experimental Factors Can Promote Deuterium Exchange with this compound?

Several factors can influence the rate of deuterium exchange:

  • pH: Both strongly acidic and basic conditions can catalyze deuterium exchange. For many compounds, the rate of exchange is minimized in a pH range of 2.5 to 3.[1]

  • Temperature: Higher temperatures accelerate chemical reactions, including deuterium exchange.[1]

  • Solvent Composition: Protic solvents, such as water and methanol, are a source of protons and can facilitate deuterium exchange. Aprotic solvents like acetonitrile (B52724) are generally preferred when possible.[1]

  • Duration of Exposure: The longer the internal standard is exposed to unfavorable conditions (e.g., high temperature, extreme pH), the greater the extent of back-exchange.

Q4: How Can I Detect if My this compound is Undergoing Deuterium Exchange?

The most common indication of deuterium exchange is observing a decrease in the signal intensity of your deuterated internal standard (this compound) over time, accompanied by a corresponding increase in the signal of the unlabeled analyte (Hydroxy Tipelukast). You may also observe peaks corresponding to partially deuterated species (e.g., d5, d4).

A simple experiment to confirm this is to incubate a solution of this compound in your sample matrix or mobile phase at your typical experimental temperature and analyze aliquots at different time points. A change in the ratio of the deuterated and non-deuterated compounds over time is a clear sign of back-exchange.

Q5: Are There Alternatives to Deuterated Standards That Are Less Prone to Exchange?

Yes, internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), are not susceptible to exchange as these isotopes are incorporated into the stable carbon or nitrogen backbone of the molecule.[2] While they offer greater stability, they are often more expensive to synthesize than their deuterated counterparts.[4]

Troubleshooting Guides

Issue 1: Decreasing Signal of this compound and Increasing Signal of Unlabeled Hydroxy Tipelukast
  • Possible Cause: Deuterium back-exchange is occurring.

  • Troubleshooting Workflow:

    start Decreasing d6-IS Signal Increasing Analyte Signal check_label Check Label Position (Certificate of Analysis) start->check_label labile Labile Positions? (-OH, -COOH, alpha-carbonyl) check_label->labile stable Stable Positions labile->stable No optimize Optimize Conditions labile->optimize Yes ph Adjust pH to 2.5-3.0 optimize->ph temp Lower Temperature optimize->temp solvent Use Aprotic Solvent (e.g., Acetonitrile) optimize->solvent consider_alt Consider Alternative IS (13C or 15N-labeled) ph->consider_alt temp->consider_alt solvent->consider_alt

    Caption: Troubleshooting workflow for deuterium back-exchange.

Issue 2: Inaccurate and Irreproducible Quantitative Results
  • Possible Cause: Inconsistent deuterium exchange across samples and standards.

  • Troubleshooting Steps:

    • Perform a Stability Study: Use the detailed protocol below to assess the stability of this compound under your specific experimental conditions.

    • Standardize Sample Handling: Ensure that all samples, calibration standards, and quality control samples are treated identically in terms of solvent composition, pH, temperature, and incubation time.

    • Minimize Time in Protic Solvents: If using protic solvents, minimize the time the samples are in solution before analysis. Prepare samples in smaller batches if necessary.

    • Automate Sample Preparation: Where possible, use automated liquid handlers to improve the consistency of sample preparation.[5]

Issue 3: Peak Observed for Unlabeled Analyte in a Blank Sample Spiked Only with this compound
  • Possible Cause 1: Presence of unlabeled analyte as an impurity in the deuterated internal standard.

  • Solution: Check the Certificate of Analysis for the isotopic purity of the this compound. If the purity is low, a new, higher-purity standard may be required.

  • Possible Cause 2: Complete deuterium exchange of a portion of the internal standard.

  • Solution: Follow the troubleshooting steps for Issue 1 to minimize back-exchange.

Quantitative Data Summary

The following tables summarize the potential impact of key experimental parameters on the stability of this compound. Note that this is illustrative data based on general principles of deuterium exchange, as specific data for this compound is not publicly available.

Table 1: Effect of pH on this compound Stability

pHIncubation Time (hours)% Remaining this compound
2.0495%
3.0499%
5.0490%
7.0485%
9.0470%

Table 2: Effect of Temperature on this compound Stability (at pH 7.0)

Temperature (°C)Incubation Time (hours)% Remaining this compound
4895%
25 (Room Temp)880%
37865%

Table 3: Effect of Solvent Composition on this compound Stability (at Room Temperature)

Solvent CompositionIncubation Time (hours)% Remaining this compound
100% Acetonitrile24>99%
50:50 Acetonitrile:Water2490%
100% Methanol2485%
100% Water2480%

Experimental Protocols

Protocol 1: Assessment of this compound Stability

Objective: To determine the rate and extent of deuterium back-exchange of this compound under specific experimental conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-protic solvent such as acetonitrile.

  • Prepare Test Solutions: Prepare solutions of this compound at a working concentration (e.g., 100 ng/mL) in the following solvents:

    • Your mobile phase A

    • Your mobile phase B

    • A 50:50 mixture of mobile phase A and B

    • Blank biological matrix (e.g., plasma, urine)

  • Incubation: Aliquot the test solutions into multiple vials and incubate them at different temperatures relevant to your experimental workflow (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation condition and analyze it by LC-MS/MS.

  • Data Analysis: Monitor the peak areas of this compound and the unlabeled Hydroxy Tipelukast. Calculate the percentage of the deuterated internal standard remaining at each time point relative to the t=0 sample.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_test Prepare Test Solutions (Working Concentration) prep_stock->prep_test incubation Incubate at Various Temperatures prep_test->incubation analysis LC-MS/MS Analysis at Time Points incubation->analysis monitor Monitor Peak Areas (d6-IS and Analyte) analysis->monitor calculate Calculate % d6-IS Remaining monitor->calculate

Caption: Experimental workflow for assessing the stability of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential degradation pathway of this compound via deuterium exchange, leading to the formation of the unlabeled analyte and analytical inaccuracies.

cluster_compound Compound cluster_factors Influencing Factors cluster_process Process cluster_outcome Outcome d6_IS This compound (Internal Standard) exchange Deuterium-Hydrogen Back-Exchange d6_IS->exchange ph High/Low pH ph->exchange temp High Temperature temp->exchange solvent Protic Solvents (H2O, MeOH) solvent->exchange analyte Unlabeled Hydroxy Tipelukast (Analyte) exchange->analyte inaccuracy Inaccurate Quantification analyte->inaccuracy

Caption: Pathway of deuterium exchange and its analytical consequences.

References

Validation & Comparative

Bioanalytical method validation for Tipelukast using Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a proposed bioanalytical method for the quantification of Tipelukast in human plasma using Hydroxy Tipelukast-d6 as a stable isotope-labeled (SIL) internal standard against an alternative method using a structurally analogous internal standard. The data and protocols presented are representative of typical performance characteristics for such assays, designed to meet regulatory standards for bioanalytical method validation.

The Gold Standard: Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The physicochemical properties of an SIL internal standard are nearly identical to the analyte of interest. This ensures that any variability during sample preparation, chromatography, and ionization is mirrored by the internal standard, providing the most accurate and precise quantification of the analyte.

Alternative Approach: Structurally Analogous Internal Standard

In the absence of a readily available SIL internal standard, a structurally similar compound can be employed. This alternative should ideally share key physicochemical properties with the analyte, such as hydrophobicity and ionization characteristics, to mimic its behavior during the analytical process. While a cost-effective option, it may not perfectly compensate for all potential variabilities, particularly matrix effects.

Comparative Performance Data

The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for Tipelukast using this compound as the internal standard compared to a hypothetical method using a structurally analogous internal standard.

Validation ParameterMethod A: this compound (SIL IS)Method B: Structurally Analogous IS
Linearity (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias) at LLOQ Within ± 20%Within ± 20%
Precision (% CV) at LLOQ ≤ 20%≤ 20%
Accuracy (% Bias) at LQC, MQC, HQC Within ± 15%Within ± 15%
Precision (% CV) at LQC, MQC, HQC ≤ 15%≤ 15%
Mean Recovery 85 - 95%80 - 90%
Matrix Effect Minimal and compensatedPotential for variability

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Workflow

The diagram below illustrates a typical experimental workflow for the bioanalytical method validation of Tipelukast in human plasma.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Quantification A Plasma Sample Aliquoting B Addition of Internal Standard (this compound) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer and Evaporation D->E F Reconstitution in Mobile Phase E->F G Injection onto UPLC System F->G H Chromatographic Separation (C18 Column) G->H I Ionization (Electrospray Ionization - ESI) H->I J Mass Spectrometric Detection (Triple Quadrupole) I->J K Peak Integration J->K L Calculation of Peak Area Ratios (Analyte/IS) K->L M Quantification using Calibration Curve L->M

The Gold Standard in Bioanalysis: A Comparative Guide to Hydroxy Tipelukast-d6 and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical determinant of data quality and reliability. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of an appropriate internal standard is a pivotal decision that directly impacts the accuracy and precision of the results. This guide provides an objective comparison between the use of a deuterated internal standard, Hydroxy Tipelukast-d6, and its structural analog counterparts.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. By replacing hydrogen atoms with deuterium (B1214612), a stable isotope, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical behavior to the analyte of interest is the cornerstone of its superior performance in compensating for variability during sample preparation and analysis.

Quantitative Performance Comparison

The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. While specific data for this compound is proprietary, the following table summarizes a typical performance comparison between a deuterated internal standard and a structural analog, based on data from similar compounds in bioanalytical assays. This data illustrates the generally accepted advantages of using a stable isotope-labeled standard.

Validation ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal StandardAcceptance Criteria (FDA/ICH M10)
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) < 10%Often > 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect Minimal and compensatedVariable and often significantConsistent response in different biological lots
Recovery Consistent and tracks analyteMay differ from analyteConsistent and reproducible

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation

The Physicochemical Rationale for Superior Performance

A deuterated internal standard like this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the parent analyte. This is because the substitution of hydrogen with deuterium results in a minimal change in the molecule's polarity and ionization potential. In contrast, a structural analog, by definition, has a different chemical structure which can lead to differences in these critical properties. These differences can result in a dissimilar response to matrix effects, leading to inaccurate quantification.

Experimental Protocols

To rigorously evaluate the performance of an internal standard, the following key experiments are essential during method validation.

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set 2 (Post-extraction Spike): Blank matrix extract spiked with analyte and internal standard.

    • Set 3 (Pre-extraction Spike): Blank matrix spiked with analyte and internal standard before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix factor (MF) by comparing the peak areas of the analyte and internal standard in Set 2 to Set 1.

  • Calculate the recovery by comparing the peak areas in Set 3 to Set 2.

  • The internal standard-normalized MF should be close to 1, indicating effective compensation for matrix effects.

Accuracy and Precision Assessment

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and internal standard into the biological matrix.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

  • Calculate the precision as the percentage coefficient of variation (%CV) for the replicates at each concentration level.

Stability Assessment

Objective: To evaluate the stability of the analyte and internal standard under various storage and handling conditions.

Protocol:

  • Prepare QC samples and subject them to different conditions, including:

    • Freeze-thaw stability: Multiple cycles of freezing and thawing.

    • Short-term (bench-top) stability: Room temperature for a specified duration.

    • Long-term stability: Storage at the intended temperature (e.g., -80°C) for an extended period.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting an internal standard and a typical bioanalytical workflow.

internal_standard_selection start Start: Bioanalytical Method Development is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS Available? is_needed->sil_available Yes use_sil Use SIL IS (e.g., this compound) sil_available->use_sil Yes analog_option Consider Structural Analog IS sil_available->analog_option No end Proceed with Method Validation use_sil->end validate_analog Rigorously Validate Analog IS Performance analog_option->validate_analog validate_analog->end

Caption: Decision tree for internal standard selection.

bioanalytical_workflow cluster_sample Sample Handling sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) lc_separation LC Separation sample_prep->lc_separation add_is Add Internal Standard (this compound or Analog) add_is->sample_prep ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing sample_collection Sample Collection (e.g., Plasma, Urine) sample_collection->add_is

Caption: Bioanalytical sample analysis workflow.

A Comparative Guide to the Bioanalysis of Tipelukast: Emphasizing Accuracy and Precision with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Tipelukast, a novel anti-inflammatory and anti-fibrotic agent. While specific, validated bioanalytical method data for Tipelukast is not yet publicly available due to its investigational status, this document outlines a highly probable, high-fidelity LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method utilizing a stable isotope-labeled internal standard (IS).

To provide a practical comparison of performance, this guide presents detailed experimental data from validated assays for Montelukast, a structurally and functionally similar leukotriene receptor antagonist. This serves as a surrogate to illustrate the superior accuracy and precision achieved with a stable isotope-labeled IS compared to alternative methods.

The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, especially in regulated environments. A stable isotope-labeled IS is chemically identical to the analyte (Tipelukast) but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, affects both the analyte and the IS equally. This co-elution and co-ionization allow for highly accurate and precise quantification.

Proposed Experimental Workflow for Tipelukast Assay

The following diagram outlines a typical workflow for the analysis of Tipelukast in a biological matrix like plasma using LC-MS/MS with a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Stable Isotope-Labeled IS plasma->is_add protein_precip Protein Precipitation (e.g., Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify against Calibration Curve ratio->calibration

Figure 1: Experimental workflow for Tipelukast LC-MS/MS assay.

Comparative Analysis: A Surrogate Study Using Montelukast

To illustrate the performance differences between analytical methods, we present validation data for two distinct assays for Montelukast: an LC-MS/MS method with a stable isotope-labeled IS and an HPLC-UV method.

Quantitative Data Summary

The following tables summarize the key validation parameters for the two Montelukast assays.

Table 1: Method Performance Comparison

ParameterLC-MS/MS with Stable Isotope-Labeled ISHPLC-UV
Linearity Range 1.0 - 800.0 ng/mL[1]5 - 30 µg/mL
Correlation Coefficient (r²) ≥ 0.9996[1]0.999
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]3.97 µg/mL[2]
Intra-day Precision (%CV) 1.91 - 7.10%[1]< 2%
Inter-day Precision (%CV) 3.42 - 4.41%[1]< 2%
Intra-day Accuracy 98.32 - 99.17%[1]Not explicitly stated
Inter-day Accuracy 98.14 - 99.27%[1]Not explicitly stated
Recovery > 85%Not explicitly stated

Table 2: Detailed Precision and Accuracy for LC-MS/MS Method [1]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.07.1098.324.4198.14
Low3.01.9199.173.4299.27
Medium240.02.8498.653.8798.75
High560.02.5398.983.6498.89

Experimental Protocols

LC-MS/MS Method with Stable Isotope-Labeled IS for Montelukast
  • Sample Preparation: To 200 µL of human plasma, Montelukast-d6 (internal standard) was added. Protein precipitation was performed using acetonitrile (B52724). The mixture was vortexed and centrifuged. The supernatant was collected for analysis.[1]

  • Chromatographic Conditions:

    • Column: YMC-pack pro C18, 50 x 4.6 mm, S-3 µm.[1]

    • Mobile Phase: 10mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (20:80 v/v).[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • Transitions: Montelukast (m/z 586.2 → 568.2), Montelukast-d6 (m/z 592.3 → 574.2).[1]

HPLC-UV Method for Montelukast
  • Sample Preparation: Not specified for plasma, but for bulk and tablet dosage forms, the drug was dissolved in the mobile phase.[2]

  • Chromatographic Conditions:

    • Column: Sunfire C18, 250 x 4.6 mm, 5 µm.[2]

    • Mobile Phase: Acetonitrile and 1 mM sodium acetate (B1210297) buffer (pH 6.3) (90:10 v/v).[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Injection Volume: 20 µL.[3]

  • Detection:

    • Detector: UV-Vis.[3]

    • Wavelength: 285 nm.[2]

Mechanism of Action: Tipelukast Signaling Pathways

Tipelukast exhibits a multi-targeted mechanism of action, making it a promising therapeutic agent for inflammatory and fibrotic diseases. Its primary actions include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs), and inhibition of 5-lipoxygenase (5-LO).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO CysLT1R CysLT1 Receptor Inflammation_Fibrosis Inflammation & Fibrosis Pathways CysLT1R->Inflammation_Fibrosis Activates Leukotrienes Leukotrienes (e.g., LTD4) Five_LO->Leukotrienes Leukotrienes->CysLT1R Binds to PDE Phosphodiesterases (PDE3, PDE4) cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates PKA->Inflammation_Fibrosis Inhibits Tipelukast Tipelukast Tipelukast->CysLT1R Antagonizes Tipelukast->Five_LO Inhibits Tipelukast->PDE Inhibits

References

Cross-Validation of Bioanalytical Methods for Tipelukast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of bioanalytical methods used to quantify Tipelukast (also known as MN-001) in biological matrices. As Tipelukast, a novel small molecule with anti-inflammatory and anti-fibrotic properties, progresses through clinical trials, robust and reliable bioanalytical methods are essential for pharmacokinetic and toxicokinetic studies.[1][2] This document outlines the critical parameters for comparing different analytical methods, ensuring data integrity and consistency across different studies or laboratories.

Cross-validation is a critical process to assess the equivalence of two or more bioanalytical methods used to generate data within the same study or across different studies.[3][4] This is particularly important when a method is transferred between laboratories, or when a new method is introduced to replace an existing one.[5]

Comparative Analysis of Hypothetical Bioanalytical Methods

For the purpose of this guide, we will compare two hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Tipelukast in human plasma. LC-MS/MS is a preferred method for its high sensitivity and selectivity.[1]

  • Method A: In-house Developed LC-MS/MS Method

  • Method B: Commercially Available LC-MS/MS Kit

The following tables summarize the key performance parameters that must be evaluated during a cross-validation study. The data presented are for illustrative purposes.

Table 1: Summary of Method Validation Parameters
ParameterMethod A (In-house)Method B (Commercial Kit)Acceptance Criteria
Linearity (r²) 0.9980.999≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mLSignal-to-Noise > 10
Upper Limit of Quantification (ULOQ) 1000 ng/mL1200 ng/mLWithin 15% of nominal
Intra-day Precision (%CV) < 10%< 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 8%± 6%Within ± 15% (± 20% at LLOQ)
Recovery (%) 85%92%Consistent and reproducible
Matrix Effect (%) 95%98%CV ≤ 15%
Stability (Freeze-Thaw, Short-term, Long-term) StableStable≤ 15% deviation
Table 2: Cross-Validation Results of Quality Control Samples
QC LevelMethod A (ng/mL)Method B (ng/mL)% DifferenceAcceptance Criteria
Low QC (3 ng/mL) 2.93.1-6.5%Within ± 20%
Mid QC (300 ng/mL) 295305-3.3%Within ± 15%
High QC (800 ng/mL) 790810-2.5%Within ± 15%

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are outlines of the key experimental protocols.

LC-MS/MS Method for Tipelukast Quantification

A robust LC-MS/MS method is essential for the accurate measurement of Tipelukast in plasma.[6]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled Tipelukast).[1]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tipelukast: Precursor ion > Product ion

    • Internal Standard: Precursor ion > Product ion

Plasma Protein Binding Assay

Understanding the extent of plasma protein binding is critical for interpreting pharmacokinetic data.[7] Equilibrium dialysis is a common method.[7][8]

1. Apparatus: Rapid Equilibrium Dialysis (RED) device.[8] 2. Procedure:

  • Add plasma containing Tipelukast to one chamber of the RED device and dialysis buffer to the other chamber.

  • Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both chambers.

  • Analyze the concentration of Tipelukast in both chambers using the validated LC-MS/MS method. 3. Calculation:

  • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Visualizing the Workflow

Diagrams created using Graphviz illustrate the logical flow of the experimental and validation processes.

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_analysis Sample Analysis & Reporting MD Method Development FV Full Validation MD->FV PV Partial Validation FV->PV M_A Method A FV->M_A M_B Method B PV->M_B CV Cross-Validation (QC & Incurred Samples) M_A->CV M_B->CV SA Study Sample Analysis CV->SA DR Data Reporting SA->DR

Caption: Workflow for bioanalytical method validation and cross-validation.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for LC-MS/MS sample preparation and analysis.

Plasma_Protein_Binding_Workflow cluster_assay Equilibrium Dialysis cluster_analysis Analysis & Calculation setup Setup RED Device (Plasma & Buffer) incubate Incubate at 37°C setup->incubate sample Collect Aliquots incubate->sample lcms LC-MS/MS Analysis sample->lcms calc Calculate Fraction Unbound lcms->calc

Caption: Workflow for the plasma protein binding assay.

References

A Comparative Guide to Inter-Laboratory Quantification of Tipelukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of two common bioanalytical methods for the quantification of Tipelukast (also known as MN-001) in human plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As a novel drug candidate with anti-inflammatory and anti-fibrotic properties, accurate and reproducible quantification of Tipelukast is paramount for clinical and preclinical studies.[1][2][3]

Disclaimer: To date, specific, publicly available inter-laboratory comparison studies for Tipelukast quantification are limited. The following data and protocols are presented as a simulated inter-laboratory comparison, based on established methodologies for structurally similar compounds, such as leukotriene receptor antagonists. This guide is intended to provide a practical framework for researchers to develop and validate their own assays.

Introduction to Tipelukast and its Mechanism of Action

Tipelukast is a small molecule drug with a multi-faceted mechanism of action, making it a promising candidate for treating inflammatory and fibrotic diseases.[1][2] Its therapeutic effects are primarily attributed to:

  • Leukotriene Receptor Antagonism: Tipelukast blocks the action of leukotrienes, which are inflammatory mediators that contribute to conditions like asthma.[4][5][6][7]

  • 5-Lipoxygenase (5-LO) Inhibition: By inhibiting this enzyme, Tipelukast reduces the production of leukotrienes.[1][2]

  • Phosphodiesterase (PDE) Inhibition: Tipelukast inhibits PDE3 and PDE4, enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels lead to anti-inflammatory and anti-fibrotic effects.[8][9][10][11]

  • Downregulation of Pro-inflammatory and Pro-fibrotic Genes: Studies have shown that Tipelukast can reduce the expression of genes involved in inflammation (like CCR2 and MCP-1) and fibrosis (including LOXL2, collagen type 1, and TIMP-1).[3][12]

The following diagram illustrates the signaling pathways affected by Tipelukast:

Tipelukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO Leukotriene Receptors Leukotriene Receptors GPCR G-Protein Coupled Receptor Leukotriene Receptors->GPCR Inflammation_Fibrosis Inflammation & Fibrosis GPCR->Inflammation_Fibrosis Leukotrienes Leukotrienes 5-LO->Leukotrienes Leukotrienes->Leukotriene Receptors PDE3_4 PDE3/4 ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase cAMP->PDE3_4 degradation PKA Protein Kinase A cAMP->PKA Anti_Inflammatory_Effects Anti-inflammatory Effects PKA->Anti_Inflammatory_Effects Tipelukast Tipelukast Tipelukast->Leukotriene Receptors Tipelukast->5-LO Tipelukast->PDE3_4 Experimental_Workflow cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Preparation Evaporation Evaporation to Dryness Sample_Preparation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Chromatographic Analysis Reconstitution->Analysis HPLC_Analysis HPLC-UV Analysis LCMS_Analysis LC-MS/MS Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing LCMS_Analysis->Data_Processing

References

Navigating Bioanalytical Method Validation: A Comparative Guide for Tipelukast and Its Alternatives in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the regulatory-compliant bioanalytical methodologies for Tipelukast, Pirfenidone (B1678446), and Nintedanib, offering researchers and drug development professionals a comprehensive guide to quantitative analysis in biological matrices. This guide provides a comparative analysis of their bioanalytical methods, supported by experimental data and detailed protocols, all within the framework of current regulatory expectations.

In the landscape of drug development for idiopathic pulmonary fibrosis (IPF), a progressive and debilitating lung disease, the rigors of bioanalytical method validation are paramount for ensuring data integrity in pharmacokinetic and toxicokinetic studies. This guide focuses on Tipelukast (MN-001), an investigational drug with a multi-faceted mechanism of action, and compares its bioanalytical considerations with two approved first-line treatments for IPF: Pirfenidone and Nintedanib.

The validation of bioanalytical methods is a critical step, governed by stringent regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M10 guideline, now the harmonized standard, provides a comprehensive framework for these validations.[1] This guide will adhere to the principles outlined in ICH M10 to present a comparative overview of the bioanalytical methods for these three key IPF drugs.

Comparative Overview of Bioanalytical Methods

The quantitative analysis of Tipelukast, Pirfenidone, and Nintedanib in biological matrices, predominantly human plasma, typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations. While detailed, publicly available validation reports for Tipelukast are limited due to its investigational status, a robust LC-MS/MS method can be constructed based on its chemical properties and established methodologies for similar small molecules.

The following table summarizes the key validation parameters for the bioanalytical methods of Tipelukast, Pirfenidone, and Nintedanib. The data for Pirfenidone and Nintedanib are collated from published literature, while the parameters for Tipelukast are projected based on typical LC-MS/MS performance for a molecule of its nature and the recommendations from technical application notes.

Validation ParameterTipelukast (Proposed LC-MS/MS)Pirfenidone (LC-MS/MS)Nintedanib (LC-MS/MS)ICH M10 Acceptance Criteria
Lower Limit of Quantification (LLOQ) ~0.5 ng/mL0.005 - 50 ng/mL0.5 - 2.0 ng/mLResponse should be at least 5 times the blank response.
Linearity (Correlation Coefficient, r²) >0.99>0.995>0.995≥ 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-11.7% to 1.3%Within ±15% (±20% at LLOQ)Within ±15% of nominal value (±20% at LLOQ).[2]
Precision (% CV) <15% (<20% at LLOQ)<15%<15%≤15% (≤20% at LLOQ).[2]
Recovery (%) >85%≥90%>98%Consistent, precise, and reproducible.
Internal Standard (IS) Hydroxy Tipelukast-d6 (recommended)Deuterium-labeled pirfenidone-d5Nintedanib-d3A stable isotope-labeled IS is preferred.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of bioanalytical assays. Below are the experimental protocols for the quantification of Tipelukast, Pirfenidone, and Nintedanib in human plasma.

Bioanalytical Method for Tipelukast (Proposed)

This proposed method is based on standard LC-MS/MS procedures for small molecules and recommendations from technical documents.

1. Sample Preparation:

  • A protein precipitation extraction method is recommended for its simplicity and efficiency.

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined based on the mass-to-charge ratio (m/z) of Tipelukast and its most stable product ion. A stable isotope-labeled internal standard like this compound is recommended to correct for matrix effects.

Bioanalytical Method for Pirfenidone

This protocol is adapted from a validated method for the simultaneous determination of Pirfenidone and its major metabolite in human plasma.[3][4][5]

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard (pirfenidone-d5).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to separate the supernatant.

  • The supernatant is then directly injected into the LC-MS/MS system or after evaporation and reconstitution.

2. LC-MS/MS Conditions:

  • LC System: HPLC or UPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and aqueous ammonium (B1175870) formate (B1220265) buffer with formic acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions: m/z 186.1 → 65.1 for Pirfenidone and m/z 191.1 → 65.1 for pirfenidone-d5.[3]

Bioanalytical Method for Nintedanib

This protocol is based on a validated LC-MS/MS method for the quantification of Nintedanib in human plasma.[6][7]

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard (Nintedanib-d3).

  • Employ solid-phase extraction (SPE) or protein precipitation for sample clean-up. For protein precipitation, acetonitrile is typically used.

  • After extraction, the sample is evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions: m/z 540.3 → 113.1 for Nintedanib.[8]

Visualizing the Bioanalytical Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows and pathways discussed.

Bioanalytical Method Validation Workflow cluster_prestudy Pre-Study Validation cluster_instudy In-Study Analysis Method_Development Method Development (Selectivity, Sensitivity, Linearity) Full_Validation Full Method Validation (Accuracy, Precision, Stability, etc.) Method_Development->Full_Validation ICH M10 Guidelines Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Validated Method QC_Checks Quality Control Checks (Calibration standards, QCs) Sample_Analysis->QC_Checks ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Bioanalytical method validation workflow as per ICH M10 guidelines.

Tipelukast_Mechanism_of_Action cluster_inflammation Anti-inflammatory Effects cluster_fibrosis Anti-fibrotic Effects Tipelukast Tipelukast LT_Antagonism Leukotriene Receptor Antagonism Tipelukast->LT_Antagonism PDE_Inhibition Phosphodiesterase (3 & 4) Inhibition Tipelukast->PDE_Inhibition 5LO_Inhibition 5-Lipoxygenase Inhibition Tipelukast->5LO_Inhibition Gene_Downregulation Down-regulation of pro-fibrotic genes (LOXL2, Collagen Type 1, TIMP-1) Tipelukast->Gene_Downregulation

Simplified signaling pathway for Tipelukast's mechanism of action.

Conclusion

The successful development of Tipelukast and the continued therapeutic monitoring of Pirfenidone and Nintedanib rely heavily on robust and validated bioanalytical methods. While specific, comprehensive validation data for Tipelukast is not yet in the public domain, this guide provides a robust framework for its bioanalytical assessment based on established regulatory guidelines and methodologies applied to its alternatives. The use of LC-MS/MS remains the gold standard, offering the necessary sensitivity and selectivity for accurate quantification in complex biological matrices. As Tipelukast progresses through clinical trials, the full validation of its bioanalytical method will be a critical component of its regulatory submission, ensuring the reliability of the data that will ultimately determine its safety and efficacy profile.

References

Performance of Hydroxy Tipelukast-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected performance characteristics of Hydroxy Tipelukast-d6 when used as an internal standard in the bioanalysis of Tipelukast. Due to the limited availability of public data specific to this compound, this guide leverages established principles of stable isotope-labeled internal standards and presents illustrative data from a structurally similar compound, Montelukast, to provide a framework for its anticipated performance.

The Gold Standard: Deuterated Internal Standards

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard.[1][2] this compound, as a deuterated analog of the primary metabolite of Tipelukast, is designed to mimic the behavior of the analyte during sample preparation, chromatography, and ionization. This co-elution and identical physicochemical behavior ensure high accuracy and precision by compensating for matrix effects, extraction variability, and instrument fluctuations.[1][3]

Anticipated Performance Characteristics

While specific experimental data for this compound is not publicly available, the performance is expected to be comparable to other deuterated internal standards used for similar analytes. The following tables summarize typical performance data from a validated LC-MS/MS method for Montelukast, a compound with structural similarities to Tipelukast, using its deuterated internal standard, Montelukast-d6. This data serves as a benchmark for the expected performance of this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterTypical Performance (based on Montelukast)
Calibration Curve Range2.5 - 600 ng/mL
Correlation Coefficient (r²)≥ 0.99
LLOQ2.5 ng/mL

Data is illustrative and based on a validated method for a structurally similar compound.

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ2.5< 1585 - 115
Low QC7.5< 1585 - 115
Medium QC250< 1585 - 115
High QC500< 1585 - 115

Data is illustrative and based on a validated method for a structurally similar compound.

Table 3: Recovery and Matrix Effect

ParameterTypical Performance (based on Montelukast)
Analyte Recovery85 - 115%
Internal Standard Recovery85 - 115%
Matrix Factor0.85 - 1.15
IS-Normalized Matrix Factor0.85 - 1.15

Data is illustrative and based on a validated method for a structurally similar compound.

Experimental Protocols

A robust bioanalytical method is crucial for accurate quantification. The following provides a representative experimental protocol for the analysis of a small molecule drug like Tipelukast in human plasma using a deuterated internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 500 µL of human plasma, add 50 µL of this compound internal standard solution.

  • Precipitation: Add 1 mL of methanol (B129727) containing 1% formic acid to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Loading: Load the supernatant onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M ammonium (B1175870) acetate (B1210297) followed by 1 mL of distilled water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the mobile phase.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that would be optimized for a specific assay.

Table 4: Representative Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of analyte and IS from matrix components
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Table 5: Representative Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined for Tipelukast and Hydroxy Tipelukast
MRM Transition (IS) To be determined for this compound
Collision Energy To be optimized
Declustering Potential To be optimized

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Tipelukast, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation spike->precipitate spe Solid Phase Extraction precipitate->spe elute Elution & Reconstitution spe->elute lc LC Separation elute->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for the bioanalysis of Tipelukast using this compound.

Tipelukast (MN-001) is a multi-functional drug with anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves targeting several key pathways implicated in inflammation and fibrosis.

tipelukast_moa cluster_pathways Inflammatory & Fibrotic Pathways arachidonic_acid Arachidonic Acid five_lo 5-Lipoxygenase (5-LO) arachidonic_acid->five_lo inhibition leukotrienes Leukotrienes (LTs) lt_receptor Leukotriene Receptor leukotrienes->lt_receptor antagonism camp cAMP pde Phosphodiesterases (PDE3 & PDE4) camp->pde inhibition inflammation Inflammation & Fibrosis pde->inflammation (decreased cAMP) lt_receptor->inflammation five_lo->leukotrienes tipelukast Tipelukast (MN-001) tipelukast->pde tipelukast->lt_receptor tipelukast->five_lo

Caption: The multi-target mechanism of action of Tipelukast in inflammatory and fibrotic pathways.

Conclusion

This compound is an ideal internal standard for the accurate and precise quantification of Tipelukast in biological matrices. Its use is expected to yield excellent performance characteristics, in line with the established benefits of stable isotope-labeled standards in LC-MS/MS bioanalysis. While specific public data is limited, the provided information, based on sound analytical principles and data from a similar compound, offers a strong foundation for researchers and scientists in the development and validation of robust bioanalytical methods for Tipelukast.

References

The Gold Standard: Justifying the Use of a Deuterated Internal Standard for Tipelukast Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of investigational drugs like Tipelukast in biological matrices is fundamental to robust pharmacokinetic and toxicokinetic assessments. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an internal standard (IS) is a critical determinant of data quality and reliability. This guide provides a comprehensive justification for the use of a deuterated internal standard for Tipelukast, comparing its performance with a hypothetical non-deuterated alternative and providing supporting experimental context.

Tipelukast (MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties, acting as a leukotriene (LT) receptor antagonist and a phosphodiesterase (PDE) inhibitor, primarily of subtypes 3 and 4.[1][2] As Tipelukast progresses through clinical development for conditions such as idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis (NASH), the need for a validated, high-precision bioanalytical method is paramount.[3][4]

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of Tipelukast, is widely recognized as the "gold standard" in quantitative bioanalysis.[5] The near-identical physicochemical properties of a deuterated IS to the analyte ensure it effectively compensates for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[5]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standard

While specific comparative data for a deuterated versus a non-deuterated internal standard for Tipelukast is not publicly available, we can extrapolate the expected performance based on well-established principles and data from structurally and functionally similar compounds, such as the leukotriene receptor antagonist, Montelukast.[6] The following table summarizes the anticipated performance characteristics.

ParameterDeuterated Internal Standard (Tipelukast-d4 - Representative Data)Non-Deuterated Internal Standard (Structural Analog - Hypothetical Data)Justification for Superior Performance of Deuterated IS
Linearity (r²) > 0.999> 0.995The co-elution and identical ionization behavior of the deuterated IS provide a more consistent response ratio across the concentration range.
Accuracy (% Bias) -2.0% to +3.5%-8.0% to +10.0%A deuterated IS more effectively compensates for matrix effects and extraction variability, leading to results closer to the true value.
Precision (% CV) < 5%< 15%The near-identical behavior of the deuterated IS minimizes variability introduced during the analytical process.
Matrix Effect (% CV) < 4%< 12%As the deuterated IS and analyte are affected by ion suppression or enhancement in the same way, the ratio of their signals remains constant, effectively nullifying the matrix effect.
Extraction Recovery (% CV) < 3%< 10%The deuterated IS has virtually the same extraction efficiency as the analyte from the biological matrix.

Data for the deuterated internal standard is representative of typical performance for a validated LC-MS/MS method using a SIL IS, drawing parallels from a study on Montelukast-d6.[6] Data for the non-deuterated internal standard is hypothetical and represents potential performance limitations of a structural analog.

Experimental Protocols

A robust bioanalytical method for Tipelukast in human plasma using a deuterated internal standard would typically involve the following steps:

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Tipelukast-d4 internal standard working solution (e.g., 500 ng/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A validated UHPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Tipelukast: Monitor for a specific precursor ion to product ion transition.

    • Tipelukast-d4: Monitor for the corresponding mass-shifted precursor to product ion transition.

  • Data Analysis: The concentration of Tipelukast is determined by calculating the peak area ratio of the analyte to its deuterated internal standard and comparing it against a calibration curve.

Justification for Deuterated Internal Standard: A Deeper Dive

The superior performance of a deuterated internal standard for Tipelukast analysis is rooted in its ability to mitigate various sources of analytical error.

G Logical Flow of Justification for Deuterated Internal Standard cluster_Challenges Challenges in Bioanalysis cluster_Solution The Gold Standard Solution cluster_Properties Key Properties cluster_Outcome Analytical Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) Deuterated_IS Deuterated Internal Standard (Tipelukast-d4) Matrix->Deuterated_IS Mitigated by Variability Process Variability (Extraction, Injection) Variability->Deuterated_IS Compensated by PhysChem Identical Physicochemical Properties Deuterated_IS->PhysChem CoElution Co-elution with Analyte Deuterated_IS->CoElution MassDiff Different Mass-to-Charge Ratio Deuterated_IS->MassDiff Accuracy Improved Accuracy PhysChem->Accuracy CoElution->Accuracy Precision Enhanced Precision MassDiff->Precision Reliability Increased Reliability Accuracy->Reliability Precision->Reliability

Caption: Justification for a deuterated internal standard.

A non-deuterated internal standard, such as a structural analog, may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to Tipelukast. These differences can lead to inaccurate and imprecise results, as the internal standard does not perfectly track the behavior of the analyte throughout the analytical process.

G Bioanalytical Workflow with a Deuterated Internal Standard Plasma Plasma Sample (containing Tipelukast) Add_IS Add Deuterated IS (Tipelukast-d4) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

Caption: Bioanalytical workflow for Tipelukast.

References

Comparative Guide to Linearity and Range Assessment for Tipelukast LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the linearity and range assessment for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Tipelukast. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Tipelukast and Bioanalytical Needs

Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting anti-inflammatory and anti-fibrotic properties.[1][2] Its therapeutic potential is under investigation for various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][3][4] The mechanism of Tipelukast involves leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs, primarily 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[1][2][3][4]

Accurate and precise quantification of Tipelukast in biological matrices is essential for pharmacokinetic and toxicokinetic studies during its clinical development.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for bioanalysis.[1][2][5] A critical component of validating a bioanalytical method is the assessment of its linearity and range.[6][7]

Experimental Protocol: Linearity and Range Assessment

This section details a representative protocol for establishing the linearity and range of an LC-MS/MS method for Tipelukast in human plasma.

2.1. Materials and Reagents

  • Tipelukast reference standard

  • Hydroxy Tipelukast-d6 (internal standard, IS)

  • Human plasma (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Individual stock solutions of Tipelukast and this compound are prepared by dissolving accurately weighed amounts in methanol.[1]

  • Working Standard Solutions: The Tipelukast stock solution is serially diluted with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions for the calibration curve and quality control (QC) samples.[1]

  • Internal Standard Working Solution: The this compound stock solution is diluted with a 50:50 (v/v) methanol:water mixture to a final concentration of 50 ng/mL.[1]

2.4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into microcentrifuge tubes.

  • Spike 10 µL of the appropriate Tipelukast working standard solution into the tubes for calibration standards and QC samples. For blank samples, add 10 µL of 50:50 methanol:water.

  • Add 200 µL of the internal standard working solution in acetonitrile to all tubes to precipitate proteins.[1]

  • Vortex mix the tubes for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.[1]

2.5. LC-MS/MS Conditions

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Tipelukast and the internal standard.

2.6. Linearity and Range Assessment

  • A calibration curve is constructed by plotting the peak area ratio of Tipelukast to the internal standard against the nominal concentration of Tipelukast.

  • The linearity is assessed using a minimum of six non-zero concentration levels.

  • The calibration curve is fitted with a linear regression model (y = mx + c), and a weighting factor (e.g., 1/x or 1/x²) may be applied to ensure homogeneity of variance across the concentration range.

  • The range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) of the calibration curve.

Data Presentation: Linearity and Range

The following table summarizes hypothetical but representative data for the linearity and range assessment of the Tipelukast LC-MS/MS assay.

ParameterResultAcceptance Criteria
Linear Range 1 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.995≥ 0.99
Regression Model Linear, weighted (1/x²)-
Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods could potentially be used for the quantification of Tipelukast.[8]

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Selectivity Very HighModerate
Linear Range WideModerate
Matrix Effects Can be significant, requires careful managementGenerally less susceptible
Instrumentation Cost HighModerate
Throughput HighModerate
Typical Application Pharmacokinetic studies, bioequivalence studies, therapeutic drug monitoringQuality control of bulk drug and pharmaceutical formulations

Workflow Diagram

The following diagram illustrates the experimental workflow for the linearity and range assessment of the Tipelukast LC-MS/MS assay.

Caption: Workflow for Linearity and Range Assessment of Tipelukast.

References

Comparative Recovery Analysis of Tipelukast and its Deuterated Metabolite, Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the recovery of Tipelukast (MN-001) and its stable isotope-labeled internal standard, Hydroxy Tipelukast-d6. The information presented herein is essential for the development of robust bioanalytical methods for pharmacokinetic and metabolic studies of Tipelukast, a promising anti-inflammatory and anti-fibrotic agent.[1][2]

Tipelukast is an orally bioavailable small molecule that exhibits its therapeutic effects through multiple mechanisms, including the antagonism of leukotriene (LT) receptors, inhibition of phosphodiesterases (PDEs 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[1] Given its potential in treating conditions like idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis, accurate quantification in biological matrices is paramount. The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[3][4]

Data Presentation: Comparative Recovery

The following table summarizes the hypothetical recovery data for Tipelukast and this compound from human plasma using a standardized protein precipitation extraction method. This data is representative of what would be expected in a typical bioanalytical method validation.

AnalyteSpiked Concentration (ng/mL)Mean Peak Area (n=3)Peak Area of Extracted Standard% Recovery
Tipelukast 10125,483142,59488.0%
1001,310,2981,488,97588.0%
100012,895,34114,653,79788.0%
This compound 100 (Internal Standard)1,567,8901,761,67489.0%

Experimental Protocols

A detailed methodology for the extraction and analysis of Tipelukast and this compound from human plasma is outlined below. This protocol is based on established principles of bioanalytical method development.

Sample Preparation and Extraction

This protocol describes a protein precipitation method, a common and efficient technique for extracting small molecules from plasma.

  • Objective: To isolate Tipelukast and this compound from human plasma with high and reproducible recovery.

  • Materials:

    • Human plasma (K2-EDTA)

    • Tipelukast analytical standard

    • This compound analytical standard[3]

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Prepare stock solutions of Tipelukast and this compound in methanol.

    • Spike known concentrations of Tipelukast into blank human plasma to create calibration standards and quality control samples.

    • Add a fixed concentration of the internal standard, this compound, to all samples (calibration standards, quality controls, and unknown samples).

    • To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To quantify the recovered Tipelukast and this compound using a sensitive and selective LC-MS/MS method.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (Hypothetical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tipelukast: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

    • Optimization of parameters such as declustering potential, collision energy, and cell exit potential is required for maximum sensitivity.

Mandatory Visualizations

Signaling Pathway of Tipelukast

The following diagram illustrates the known signaling pathways modulated by Tipelukast, leading to its anti-inflammatory and anti-fibrotic effects.

Tipelukast_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_pde Phosphodiesterase Pathway cluster_fibrosis Fibrotic Response Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO Leukotrienes Leukotrienes 5-LO->Leukotrienes LT Receptors LT Receptors Leukotrienes->LT Receptors Inflammation Inflammation LT Receptors->Inflammation cAMP cAMP PDE3/4 PDE3/4 cAMP->PDE3/4 Anti-inflammatory Effects Anti-inflammatory Effects cAMP->Anti-inflammatory Effects AMP AMP PDE3/4->AMP Pro-fibrotic Genes Pro-fibrotic Genes Fibrosis Fibrosis Pro-fibrotic Genes->Fibrosis Tipelukast Tipelukast Tipelukast->5-LO Inhibits Tipelukast->LT Receptors Antagonizes Tipelukast->PDE3/4 Inhibits Tipelukast->Pro-fibrotic Genes Down-regulates

Caption: Mechanism of action of Tipelukast.

Experimental Workflow for Comparative Recovery

This diagram outlines the key steps in the experimental workflow for determining the recovery of Tipelukast and this compound from plasma samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Start Plasma_Sample Human Plasma Sample Start->Plasma_Sample Spiking Spike with Tipelukast and this compound (IS) Plasma_Sample->Spiking Precipitation Add Ice-Cold Acetonitrile (Protein Precipitation) Spiking->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for recovery analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for Hydroxy Tipelukast-d6, a deuterated compound intended for laboratory use only. The following guide provides essential safety and logistical information to ensure the safe handling and disposal of this chemical, minimizing risk to personnel and the environment.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with a face shield, and a lab coat or complete suit, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]

Immediate Safety and Handling Protocols

In the event of accidental exposure, follow these first-aid measures without delay:

Exposure Route First-Aid Procedure
Skin Contact Wash the affected area immediately and thoroughly with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Consult a physician immediately.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed in a way that prevents its release into the environment and ensures the safety of all personnel.

  • Containment of Spills: In case of a spill, avoid dust formation.[1] Wear appropriate respiratory protection and personal protective equipment.[1] Carefully sweep up the spilled solid material, taking care not to create dust, and place it into a suitable, clearly labeled, and closed container for disposal.[1]

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. Adherence to this workflow is critical for maintaining a safe laboratory environment.

G cluster_handling Handling & Use cluster_spill Accidental Spill cluster_disposal Routine Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a well-ventilated area A->B C Avoid dust formation B->C If Spill Occurs F Collect waste in a desginated hazardous waste container B->F After Use D Sweep up spilled material C->D E Place in a sealed container for disposal D->E I Arrange for professional chemical waste disposal E->I G Label container clearly 'Hazardous Waste: This compound' F->G H Store in a secure, ventilated area G->H H->I

Figure 1: Workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxy Tipelukast-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxy Tipelukast-d6, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound Sodium Salt is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation[1]. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Requirement Standard
Eye/Face Protection Safety glasses with side-shields or a face shield.NIOSH (US) or EN 166 (EU) approved[1].
Hand Protection Chemical-resistant, solvent-resistant gloves. Inspect prior to use and dispose of contaminated gloves properly[1].Follow good laboratory practices.
Skin and Body Protection Complete chemical-resistant suit. Flame retardant, antistatic protective clothing is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[1].Based on workplace-specific risk assessment.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator where risk assessment shows air-purifying respirators are appropriate.Follow workplace respiratory protection program.

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes[1].

  • Prevent the formation of dust and aerosols[1].

  • Use in a well-ventilated area, preferably in a laboratory fume hood[1].

  • Take precautionary measures against static discharge[1].

Storage:

  • Store in a cool, dry, and well-ventilated place[2].

  • Keep containers tightly closed in a dry and well-ventilated place.

Emergency Protocols

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[1].
Skin Contact Wash off with soap and plenty of water. Consult a physician[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician[1].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1].

Spill Response: In case of a spill, wear appropriate respiratory protection and avoid breathing vapors, mist, or gas[1]. Evacuate personnel to a safe area. Prevent dust formation. Sweep up and shovel the material into a suitable, closed container for disposal without creating dust[1].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the product itself.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on deuterated compound disposal[3].

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Tipelukast-d6
Reactant of Route 2
Hydroxy Tipelukast-d6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。